Ciprofibrate-CoA
描述
属性
CAS 编号 |
111900-25-5 |
|---|---|
分子式 |
C34H48Cl2N7O18P3S |
分子量 |
1038.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanethioate |
InChI |
InChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1 |
InChI 键 |
AAHIMGZVACZGCQ-NKXYKTLRSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
同义词 |
ciprofibrate-CoA ciprofibrate-coenzyme A coenzyme A, ciprofibrate- |
产品来源 |
United States |
Foundational & Exploratory
Ciprofibrate-CoA Synthesis in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate, a potent lipid-lowering agent of the fibrate class, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). A critical and requisite step for its activity is the metabolic activation of ciprofibrate to its coenzyme A (CoA) thioester, ciprofibrate-CoA, within hepatocytes. This conversion is catalyzed by long-chain acyl-CoA synthetases (ACSL). This technical guide provides a comprehensive overview of the this compound synthesis pathway in hepatocytes, detailing the enzymatic processes, subcellular localization, regulatory mechanisms, and relevant experimental protocols for its study.
Introduction
The activation of carboxylic acids to their corresponding CoA thioesters is a fundamental biochemical process, priming them for participation in various metabolic pathways, including β-oxidation and lipid synthesis. For xenobiotic carboxylic acids like ciprofibrate, this bioactivation is not just a metabolic step but a prerequisite for pharmacological activity. It is proposed that the active molecular species of fibrate drugs are their acyl-CoA thioesters[1]. This guide will focus on the synthesis of this compound, the key metabolic intermediate responsible for the downstream effects of ciprofibrate on lipid metabolism in the liver.
The this compound Synthesis Pathway
The synthesis of this compound is a two-step enzymatic reaction catalyzed by long-chain acyl-CoA synthetases. The overall reaction is as follows:
Ciprofibrate + ATP + CoA-SH → this compound + AMP + PPi
This reaction proceeds via an acyl-adenylate intermediate.
Key Enzyme: Long-Chain Acyl-CoA Synthetase (ACSL)
The primary enzyme family responsible for the activation of long-chain fatty acids, and by extension, xenobiotic carboxylic acids like ciprofibrate, is the long-chain acyl-CoA synthetase (ACSL) family. In the liver, several ACSL isoforms are expressed, with distinct subcellular localizations and substrate specificities.
-
ACSL1 has been identified as a key isoform involved in the response to fibrates. Ciprofibrate activates ACSL1 by engaging PPARα, leading to an upregulation of ACSL1 expression and enhanced fatty acid metabolism[2]. Given that ciprofibrate is a PPARα agonist, this suggests a positive feedback loop where ciprofibrate promotes the expression of the very enzyme that activates it. ACSL1 is predominantly located on the outer mitochondrial membrane and the endoplasmic reticulum (microsomes)[3].
Subcellular Localization
The synthesis of this compound occurs in cellular compartments where ACSL enzymes are active. Studies on the subcellular distribution of ciprofibroyl-CoA synthetase activity in rat liver have shown it to be predominantly localized in the microsomal fraction (endoplasmic reticulum). This aligns with the localization of a significant pool of ACSL1. While peroxisomes also contain acyl-CoA synthetases, the primary site for ciprofibrate activation appears to be the microsomes.
Regulatory Mechanisms
The synthesis of this compound is intricately linked with the master regulator of lipid metabolism in the liver, PPARα.
PPARα-Mediated Upregulation of ACSL1
Ciprofibrate, as its active CoA thioester, is a potent agonist of PPARα. PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR)[4]. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[4]. The gene encoding ACSL1 is a known target of PPARα[5][6].
The signaling pathway can be summarized as follows:
-
Ciprofibrate enters the hepatocyte.
-
Basal levels of ACSL1 activate ciprofibrate to this compound.
-
This compound binds to and activates PPARα.
-
The PPARα-RXR heterodimer forms and binds to the PPRE in the ACSL1 gene promoter.
-
Transcription of the ACSL1 gene is increased, leading to higher levels of ACSL1 protein.
-
This results in a greater capacity for ciprofibrate activation, amplifying its own pharmacological effect.
Quantitative Data
| Parameter | Value | Organism/System | Reference |
| Ciprofibroyl-CoA Concentration | 10-30 µM | Liver of ciprofibrate-treated rats | [7] |
| ACSL1 Substrate Preference | Oleate > Palmitate > Linoleate | Rat | [8] |
| ACSL1 Km for Palmitate | ~50 µM | Purified murine ACS1 | [9] |
| ACSL1 Km for ATP | ~200 µM | Purified murine ACS1 | [9] |
| ACSL1 Km for CoA | ~10 µM | Purified murine ACS1 | [9] |
Experimental Protocols
This section outlines key experimental procedures for studying the this compound synthesis pathway.
Isolation of Microsomal and Peroxisomal Fractions from Hepatocytes
This protocol is adapted from established methods for subcellular fractionation to obtain enriched microsomal and peroxisomal fractions.
Materials:
-
Hepatocyte cell pellet or fresh liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Wash hepatocytes or minced liver tissue with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in 3-5 volumes of ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 750 x g for 10 min at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant, PNS).
-
Centrifuge the PNS at 10,000 x g for 20 min at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 min at 4°C to pellet a light mitochondrial/peroxisomal fraction.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.
-
Carefully decant the supernatant (cytosol) and resuspend the microsomal pellet in a suitable buffer for storage at -80°C or immediate use.
-
The peroxisomal fraction can be further purified from the light mitochondrial pellet using a density gradient (e.g., Iodixanol or Percoll)[10].
Ciprofibroyl-CoA Synthetase Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled substrate into its CoA ester. As radiolabeled ciprofibrate may not be readily available, a common approach is to measure the general long-chain acyl-CoA synthetase activity in the presence and absence of ciprofibrate to assess its potential as a competitive substrate. A more direct assay would require custom synthesis of [14C]- or [3H]-ciprofibrate. The following is a general protocol adapted for this purpose[11].
Materials:
-
Microsomal fraction (protein concentration determined)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 200 mM KCl)
-
ATP solution (100 mM)
-
CoA-SH solution (10 mM)
-
Dithiothreitol (DTT, 100 mM)
-
Radiolabeled fatty acid (e.g., [14C]oleic acid) complexed to BSA
-
Ciprofibrate solution
-
Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA-SH, and DTT.
-
In a reaction tube, add the microsomal protein (e.g., 20-50 µg).
-
Add the radiolabeled fatty acid substrate and varying concentrations of ciprofibrate (to test for competitive inhibition).
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding the reaction mixture.
-
Incubate at 37°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2.5 mL of Dole's reagent.
-
Add 1.5 mL of heptane and 1 mL of water, and vortex thoroughly.
-
Centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA product.
-
Remove the upper phase and wash the lower phase again with heptane.
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of product formed per minute per mg of protein.
Quantification of this compound by LC-MS/MS
This method allows for the direct and sensitive quantification of this compound in biological samples.
Materials:
-
Hepatocyte or liver tissue extract (typically extracted with an acidic organic solvent like 10% trichloroacetic acid)[12]
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile phase A: Aqueous buffer (e.g., 5 mM ammonium acetate)
-
Mobile phase B: Organic solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Extraction: Homogenize liver tissue or cell pellets in ice-cold 10% trichloroacetic acid. Centrifuge to precipitate proteins. The supernatant contains the acyl-CoAs.
-
Solid-Phase Extraction (optional but recommended): Use a C18 SPE cartridge to clean up the sample and concentrate the acyl-CoAs[12].
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution from a low to high concentration of mobile phase B to separate the acyl-CoAs.
-
MS/MS Detection: Use an electrospray ionization (ESI) source, typically in positive ion mode. Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be the molecular mass of this compound, and a characteristic product ion will result from the fragmentation of the molecule (e.g., the CoA moiety).
-
Quantification: Create a standard curve using synthesized this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
Conclusion
The synthesis of this compound in hepatocytes, primarily by the microsomal enzyme ACSL1, is the pivotal activation step for the pharmacological effects of ciprofibrate. This process is tightly regulated through a PPARα-dependent positive feedback mechanism, where ciprofibrate induces the expression of the enzyme responsible for its own activation. Understanding this pathway is crucial for elucidating the full spectrum of fibrate activity and for the development of novel lipid-lowering therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics, regulation, and physiological consequences of this compound synthesis.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Long-chain acyl-CoA synthetase 1 interacts with key proteins that activate and direct fatty acids into niche hepatic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 5. Adipose acyl-CoA synthetase-1 (ACSL1) directs fatty acids towards β-oxidation and is required for cold thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARδ activation induces hepatic long-chain acyl-CoA synthetase 4 expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Intracellular Localization of Ciprofibrate-CoA
This guide provides a comprehensive overview of the subcellular distribution of this compound, the active metabolic form of the lipid-lowering drug Ciprofibrate. Understanding the localization of this molecule is critical to elucidating its pleiotropic effects on cellular metabolism.
Introduction: From Ciprofibrate to this compound
Ciprofibrate is a third-generation fibrate drug used in the treatment of dyslipidemia.[1][2] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in fatty acid transport, oxidation, and lipid metabolism.[3][4][5] For Ciprofibrate to exert its biological activity, it must first be metabolically activated within the cell. This activation is a thioesterification reaction with Coenzyme A (CoA), converting Ciprofibrate into its active form, this compound. The specific subcellular compartments where this activation and subsequent localization occur are central to its pharmacological effects.
Subcellular Synthesis and Distribution of this compound
Like endogenous fatty acids, the xenobiotic Ciprofibrate is activated to its CoA thioester by Acyl-CoA synthetases (ACSs). Studies have shown that the enzymes responsible for converting Ciprofibrate to this compound are present in multiple key metabolic organelles. Research in rat liver has demonstrated that ciprofibroyl-CoA synthetase activity is distributed among mitochondria, microsomes (endoplasmic reticulum), and peroxisomes.[6][7]
This multi-organellar distribution implies that this compound is not confined to a single compartment but is synthesized and likely utilized in various subcellular locations, allowing it to influence a wide array of metabolic pathways.
Quantitative Analysis of this compound Levels
The formation of this compound has been quantified in isolated rat hepatocytes. These studies show that the conversion is a saturable process. When hepatocytes are incubated with Ciprofibrate concentrations similar to those found in the blood of treated rats (0.1 mM), the intracellular concentration of this compound mirrors that observed in the whole liver of these animals.[6]
Table 1: Intracellular Concentrations of Fibrate-CoA Esters
| Compound | Organism/System | Measured Concentration | Incubation Conditions | Reference |
| Ciprofibroyl-CoA | Liver of Ciprofibrate-treated rats | 10-30 µM | In vivo treatment | [6] |
| Ciprofibroyl-CoA | Isolated rat hepatocytes | ~100 µM (maximal) | 0.5 mM Ciprofibrate | [6] |
| Clofibroyl-CoA | Isolated rat hepatocytes | ~55 µM (maximal) | 0.5 mM Clofibric Acid | [6] |
| Nafenopin-CoA | Isolated rat hepatocytes | ~9 µM (maximal) | 1.0 mM Nafenopin | [6] |
Functional Implications of Subcellular Localization
The presence of this compound in distinct organelles has profound functional consequences.
-
Peroxisomes: The localization in peroxisomes is directly linked to the defining characteristic of fibrates: the induction of peroxisome proliferation and a significant increase in the activity of peroxisomal β-oxidation enzymes, such as palmitoyl-CoA oxidase.[8][9] this compound, acting as a PPARα agonist, transcriptionally upregulates the enzymes required for the breakdown of very-long-chain fatty acids.[7]
-
Mitochondria: In mitochondria, this compound can influence the oxidation of fatty acids, contributing to the overall lipid-lowering effect by enhancing energy expenditure.[10] Its synthesis by mitochondrial ACSs places it at a central hub of cellular energy metabolism.[6][7]
-
Microsomes (Endoplasmic Reticulum): The synthesis of this compound in the endoplasmic reticulum suggests its potential involvement in pathways beyond fatty acid oxidation, including the regulation of lipid and cholesterol synthesis and transport, which are primarily managed in this organelle.[6][11]
-
Nucleus and PPARα Signaling: The ultimate target of Ciprofibrate's action is the nuclear receptor PPARα. Upon activation by a ligand like Ciprofibrate or its CoA ester, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[3]
Figure 1. this compound activation of the PPARα signaling pathway.
Experimental Protocols
The determination of this compound's subcellular localization relies on a combination of biochemical techniques.
Subcellular Fractionation by Differential Centrifugation
This is the foundational method for isolating specific organelles from tissue homogenates (e.g., liver).
-
Homogenization: Liver tissue is minced and homogenized in an ice-cold isotonic buffer (e.g., sucrose buffer with protease inhibitors) to rupture the cell membranes while keeping the organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (~600 x g for 10 minutes) to pellet nuclei and unbroken cells. The supernatant is collected.
-
Medium-Speed Centrifugation: The resulting supernatant is centrifuged at a higher speed (~10,000 x g for 20 minutes) to pellet mitochondria.
-
High-Speed Centrifugation: The subsequent supernatant is centrifuged at an even higher speed (~100,000 x g for 60 minutes) to pellet the microsomal fraction (endoplasmic reticulum). The remaining supernatant is considered the cytosolic fraction. Peroxisomes are often co-isolated with mitochondria and can be further purified using density gradient centrifugation.
-
Analysis: Each isolated fraction is then analyzed for its this compound content.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of CoA and its thioesters from biological samples.[12][13]
-
Extraction: Acyl-CoAs are extracted from the isolated organelle fractions using a protein precipitation step, typically with perchloric acid (PCA) or another acid, followed by centrifugation.[13]
-
Chromatographic Separation: The supernatant containing the extracted CoA esters is injected into an HPLC system. A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: Detection is most commonly performed using an ultraviolet (UV) detector, as the adenine moiety of Coenzyme A has a strong absorbance at ~260 nm.[13]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of a this compound standard.
Figure 2. Workflow for determining subcellular this compound levels.
Conclusion
The conversion of Ciprofibrate to this compound is a prerequisite for its pharmacological activity. The synthesis and localization of this compound are not confined to a single cellular compartment but occur across mitochondria, peroxisomes, and the endoplasmic reticulum. This multi-organellar distribution is key to the drug's comprehensive effects on lipid metabolism, from enhancing fatty acid oxidation in mitochondria and peroxisomes to activating the nuclear receptor PPARα, which orchestrates a broad transcriptional response. A thorough understanding of this subcellular localization provides critical insights for the development of next-generation fibrates and other metabolic modulators.
References
- 1. ciprofibrate [drugcentral.org]
- 2. Ciprofibrate--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 4. Ciprofibrate stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of peroxisomal enzymes in cultured porcine endothelial cells by the hypolipidemic drug ciprofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidyslipaemic action and role of CoA in lipid metabolism of mitochondria and peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
In Vivo Formation and Stability of Ciprofibrate-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate, a potent lipid-lowering agent, undergoes metabolic activation in vivo to its coenzyme A (CoA) thioester, ciprofibroyl-CoA. This conversion is a critical step in its mechanism of action, as the CoA derivative is considered the pharmacologically active species. This technical guide provides a comprehensive overview of the in vivo formation and stability of ciprofibroyl-CoA, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the associated biochemical pathways and experimental workflows. While significant data exists on the formation of ciprofibroyl-CoA, information regarding its in vivo stability and degradation kinetics remains an area for further investigation.
Introduction
Ciprofibrate belongs to the fibrate class of drugs, which are widely used to treat dyslipidemia. Its therapeutic effects are primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. It is proposed that the active form of ciprofibrate is its acyl-CoA thioester, ciprofibroyl-CoA. The formation of this metabolite is a key activation step, and understanding its in vivo dynamics is crucial for elucidating the drug's full pharmacological and toxicological profile.
In Vivo Formation of Ciprofibrate-CoA
Ciprofibrate is converted to ciprofibroyl-CoA by the action of acyl-CoA synthetases, enzymes that are also responsible for the activation of endogenous fatty acids. This reaction occurs primarily in the liver.
Quantitative Data on this compound Formation
The formation of ciprofibroyl-CoA has been studied in various in vitro and in vivo systems. The following tables summarize the key quantitative findings.
Table 1: In Vivo and In Vitro Concentrations of Ciprofibroyl-CoA
| Parameter | Value | Species/System | Reference(s) |
| Hepatic Concentration | 10-30 µM | Ciprofibrate-treated rats | [1] |
| Maximal Intracellular Concentration | 100 µM | Isolated rat hepatocytes (at 0.5 mM ciprofibrate) | [1] |
| Proportion of Intracellular Drug | 25-35% (as CoA ester at low ciprofibrate concentrations) | Isolated rat hepatocytes | [1] |
Table 2: Kinetic Parameters for Ciprofibroyl-CoA Formation
| Enzyme Source | Substrate | Apparent Km | Apparent C50 | Reference(s) |
| Partially purified rat liver microsomes | Ciprofibrate | 0.63 ± 0.1 mM | - | [2] |
| Marmoset liver microsomes | Ciprofibrate | - | 413.4 µM | [3] |
| Human liver microsomes | Ciprofibrate | - | 379.8 µM | [3] |
| Recombinant marmoset LCL1 (expressed in COS-7 cells) | Ciprofibrate | - | 168.7 µM | [3] |
In Vivo Stability and Fate of this compound
The stability of ciprofibroyl-CoA in vivo is a critical determinant of its pharmacological activity and potential toxicity. As a thioester, it is susceptible to hydrolysis and can also participate in other metabolic reactions.
Hydrolysis
Acyl-CoA thioesters can be hydrolyzed back to the free acid and CoA by a class of enzymes known as acyl-CoA thioesterases (ACOTs) or hydrolases. While this is a known metabolic pathway for xenobiotic acyl-CoA esters, specific data on the rate of hydrolysis or the half-life of ciprofibroyl-CoA in vivo is currently limited in the scientific literature. The hydrolysis of xenobiotic acyl-CoA esters is considered a detoxification pathway that prevents the accumulation of reactive metabolites.
Protein Adduct Formation
Acyl-CoA thioesters are chemically reactive and can covalently bind to nucleophilic residues on proteins, a process known as acylation. This can lead to the formation of drug-protein adducts, which have been implicated in the idiosyncratic drug reactions of some carboxylic acid-containing drugs. While the potential for ciprofibroyl-CoA to form protein adducts exists, specific in vivo evidence and the toxicological significance of such adducts for ciprofibrate have not been extensively characterized.
Interaction with Lipid Metabolism
As an acyl-CoA ester, ciprofibroyl-CoA can potentially interfere with various aspects of lipid metabolism. For instance, it may compete with endogenous fatty acyl-CoAs for enzymes involved in β-oxidation or triglyceride synthesis. It has been shown that ciprofibrate treatment induces the expression of the acyl-CoA oxidase gene, the rate-limiting enzyme for peroxisomal β-oxidation.
Signaling Pathways and Experimental Workflows
Biochemical Pathway of this compound Formation and Fate
The following diagram illustrates the central role of ciprofibroyl-CoA in the metabolic activation of ciprofibrate and its potential subsequent pathways.
Caption: Ciprofibrate is activated to Ciprofibroyl-CoA, which then exerts its effects.
Experimental Workflow for In Vivo Analysis
The diagram below outlines a general workflow for the investigation of ciprofibroyl-CoA formation and stability in vivo.
Caption: Workflow for in vivo analysis of Ciprofibroyl-CoA.
Experimental Protocols
Measurement of Ciprofibroyl-CoA Synthetase Activity
This protocol is adapted from methods used for long-chain acyl-CoA synthetases.
Objective: To determine the rate of ciprofibroyl-CoA formation in a biological sample (e.g., liver microsomes).
Materials:
-
Liver microsomal fraction (or other subcellular fraction)
-
Ciprofibrate solution
-
ATP solution
-
Coenzyme A (CoA-SH) solution
-
MgCl2 solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column and UV detector or a LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA-SH, and MgCl2.
-
Pre-incubation: Pre-incubate the reaction mixture and the microsomal protein at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the ciprofibrate solution to the pre-incubated mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant contains the ciprofibroyl-CoA. The supernatant may require further purification, for example, by solid-phase extraction.
-
Quantification: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of ciprofibroyl-CoA formed. A standard curve of synthetically prepared ciprofibroyl-CoA should be used for absolute quantification.
Quantification of Ciprofibroyl-CoA by HPLC
Objective: To separate and quantify ciprofibroyl-CoA from a biological extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
-
Reversed-phase C18 column
Mobile Phase (Isocratic or Gradient):
-
A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 5.0-7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile will need to be optimized for the specific column and system.
Procedure:
-
Sample Injection: Inject a known volume of the prepared sample extract onto the HPLC column.
-
Separation: Elute the column with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluent at a wavelength where ciprofibroyl-CoA has significant absorbance (typically around 260 nm due to the adenine moiety of CoA).
-
Quantification: Identify the peak corresponding to ciprofibroyl-CoA based on its retention time compared to a standard. The peak area is then used to calculate the concentration based on a standard curve.
Conclusion and Future Directions
The formation of ciprofibroyl-CoA is a well-established metabolic activation step for ciprofibrate, with quantitative data available for its formation kinetics and in vivo concentrations. The primary enzyme responsible is likely a long-chain acyl-CoA synthetase. However, a significant knowledge gap exists regarding the in vivo stability of ciprofibroyl-CoA. Future research should focus on determining the half-life of this reactive metabolite and identifying the specific acyl-CoA thioesterases involved in its hydrolysis. A deeper understanding of the stability and fate of ciprofibroyl-CoA will provide a more complete picture of the pharmacology and toxicology of ciprofibrate and other fibrate drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciprofibrate-CoA Interaction with Mitochondrial Enzymes: A Technical Guide
Abstract
Ciprofibrate, a potent lipid-lowering agent of the fibrate class, exerts its primary effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Following cellular uptake, ciprofibrate is converted to its active form, ciprofibrate-CoA. This acyl-CoA thioester does not primarily function through direct allosteric modulation of mitochondrial enzymes but rather as a ligand for PPARα, initiating a cascade of genomic effects that profoundly alter mitochondrial lipid metabolism. This technical guide provides an in-depth analysis of the downstream effects of this compound on mitochondrial enzyme expression and activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows. The primary audience for this document includes researchers, scientists, and drug development professionals engaged in metabolic disease research.
Core Signaling Pathway: PPARα Activation
The principal mechanism of action for ciprofibrate involves its conversion to this compound, which then serves as an agonist for PPARα.[1] PPARα is a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event recruits coactivator proteins and initiates the transcription of genes predominantly involved in fatty acid uptake, transport, and catabolism, particularly within the mitochondria and peroxisomes.[2][4][5]
References
- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ciprofibrate-CoA in Gene Expression Regulation: A Technical Guide
Abstract: Ciprofibrate, a member of the fibrate class of lipid-lowering drugs, exerts its therapeutic effects primarily by modulating gene expression. This is not accomplished by the drug in its native form, but rather through its metabolic activation to a coenzyme A (CoA) thioester, Ciprofibrate-CoA. This active metabolite serves as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor. The activation of PPARα by this compound initiates a cascade of genomic events that fundamentally reprogram cellular lipid and lipoprotein metabolism. This technical guide provides an in-depth exploration of the formation of this compound, its molecular mechanism of action on the PPARα signaling pathway, and its ultimate impact on the regulation of target genes. We present a consolidation of quantitative data from key studies, detailed experimental protocols for investigating this pathway, and visual diagrams to elucidate the core molecular interactions and workflows.
Introduction: From Ciprofibrate to this compound
Fibrate drugs are widely prescribed for the treatment of dyslipidemia, a condition characterized by elevated plasma triglycerides and cholesterol.[1][2] The pharmacological activity of these compounds, including ciprofibrate, is contingent upon their intracellular conversion to their corresponding acyl-CoA thioesters.[2][3] This bioactivation is a critical step, as the CoA derivative is the actual molecular species that interacts with and activates the primary drug target.[4][5]
Long-chain acyl-CoA synthetases, enzymes typically involved in the activation of fatty acids, are responsible for catalyzing the formation of this compound from ciprofibrate.[4] This reaction occurs in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.[4] Studies in rat liver have confirmed the presence of this compound synthetase activity and have measured the concentration of this compound in the liver of treated rats to be in the range of 10-30 µM.[4] The formation of this active metabolite is the gateway to the drug's extensive effects on the cellular transcriptome.
Figure 1: Bioactivation of Ciprofibrate to this compound.
The Core Mechanism: PPARα Activation
The primary mechanism through which this compound regulates gene expression is by acting as a high-affinity ligand for PPARα.[1][6][7] PPARα is a member of the nuclear hormone receptor superfamily and is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle.[8]
Upon binding this compound, PPARα undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[2][9] This activated PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9][10] The binding of the heterodimer to a PPRE recruits a complex of co-activator proteins, which ultimately leads to the initiation or suppression of gene transcription.[2] This modulation of the transcription of key genes is the foundation of ciprofibrate's therapeutic effects on lipid metabolism.[2][3]
Figure 2: The PPARα signaling pathway activated by this compound.
Impact on Gene Expression and Metabolic Outcomes
The activation of the PPARα pathway by this compound results in a coordinated regulation of a large suite of genes, leading to profound changes in lipid and lipoprotein metabolism.
Key Upregulated Genes:
-
Lipoprotein Lipase (LPL): Increases the clearance of triglyceride-rich lipoproteins.[1][2]
-
Apolipoproteins A-I and A-II (apoA-I, apoA-II): Key components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol ("good cholesterol") levels in humans.[2][6]
-
Fatty Acid Oxidation Enzymes: Stimulates the uptake, conversion to acyl-CoA derivatives, and catabolism of fatty acids via β-oxidation pathways.[2][11]
-
ATP-Binding Cassette Transporter A1 (ABCA1): Promotes cholesterol efflux and HDL formation.[12]
-
Cholesteryl Ester Transfer Protein (CETP): In some models, ciprofibrate has been shown to increase CETP gene expression, impacting reverse cholesterol transport.[8][13]
Key Downregulated Genes:
-
Apolipoprotein C-III (apoC-III): A protein that inhibits lipoprotein lipase, its repression enhances the clearance of triglyceride-rich particles.[1][2]
These genomic changes collectively result in the clinically observed effects of ciprofibrate: a substantial decrease in plasma triglycerides, a reduction in Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.[2][6]
Quantitative Data on Ciprofibrate's Effects
The following tables summarize quantitative data from various studies, illustrating the impact of ciprofibrate on lipoprotein levels, enzyme activity, and gene expression.
Table 1: Effects of Ciprofibrate (100 mg/day) on Lipoprotein Subclasses in Type IIB Hyperlipidemia Patients
| Lipoprotein Subclass | Change from Baseline | P-value | Reference |
|---|---|---|---|
| Large VLDL-1 | -40% | P = 0.001 | [14] |
| Small VLDL-2 | -25% | P = 0.003 | [14] |
| Total LDL | -17% | P = 0.005 | [14] |
| Dense LDL Particles | -46% | P < 0.0001 | [14] |
| Total HDL | +13% | P = 0.005 | [14] |
| HDL-3 | +22% | P = 0.009 | [14] |
Data from a study involving 10 patients with Type IIB hyperlipidemia.[14]
Table 2: Effects of Ciprofibrate on CETP and Lipase Activity in Transgenic Mice
| Parameter | Genotype | Change from Control | Reference |
|---|---|---|---|
| Plasma CETP Activity | CIII/CETP Mice | +30% | [8] |
| Plasma CETP Activity | CETP Mice | +50% | [8] |
| Liver CETP mRNA | CIII/CETP Mice | +100% | [8] |
| Liver CETP mRNA | CETP Mice | +50% | [8] |
| Post-heparin LPL Activity | All Groups | +30% to +110% | [13] |
Data from a 3-week treatment study in transgenic mouse models.[8][13]
Table 3: Effects of Ciprofibrate on Palmitoyl-CoA Oxidase Activity in Hepatic Cell Lines
| Cell Line | Ciprofibrate Conc. | Treatment Time | Fold Increase over Control | Reference |
|---|---|---|---|---|
| Fao (Rat) | 250 µM | 72 h | ~7-fold | [15] |
| MH1C1 (Rat) | 250 µM | 72 h | ~4 to 5-fold | [15] |
| MH1C1 (Rat) | 500 µM | 72 h | ~4 to 5-fold | [15] |
| HepG2 (Human) | 250 µM | 72 h | ~2-fold | [15] |
| HepG2 (Human) | 1000 µM | 48 h | ~3-fold | [15] |
Data from in vitro studies measuring the induction of a key peroxisomal enzyme.[15]
Key Experimental Protocols
Investigating the role of this compound in gene expression relies on a variety of molecular biology techniques. Below are detailed methodologies for key cited experiments.
PPARα Luciferase Reporter Gene Assay
This assay is the gold standard for quantifying the ability of a compound like ciprofibrate to activate the PPARα receptor.[16][17]
Objective: To measure the dose-dependent activation of human PPARα by ciprofibrate in a cell-based system.
Materials:
-
HepG2 human hepatoblastoma cells (or other suitable cell line).[16]
-
Human PPARα expression plasmid.[17]
-
Reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene.[16][17]
-
Renilla luciferase plasmid (for transfection control).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Ciprofibrate stock solution (in DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer for 96-well plates.
Methodology:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HepG2 cells into 96-well plates at a density of approximately 1.3 x 10⁴ cells/well.[16]
-
On the day of transfection, prepare a transfection mix containing the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid.
-
Co-transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of ciprofibrate in culture medium to achieve the desired final concentrations (e.g., 1 µM to 200 µM).[17] Include a vehicle control (DMSO) and a known PPARα agonist (e.g., WY-14643) as a positive control.[17]
-
Remove the transfection medium from the cells and replace it with the medium containing the various concentrations of ciprofibrate or controls.
-
Incubate the cells for an additional 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of reporter activity by dividing the normalized luciferase activity of ciprofibrate-treated cells by that of the vehicle-treated control cells.
-
Plot the fold induction against the ciprofibrate concentration to generate a dose-response curve.
-
Figure 3: Experimental workflow for the PPARα Luciferase Reporter Assay.
Chromatin Immunoprecipitation (ChIP) Assay
While not explicitly detailed in the search results for ciprofibrate, a ChIP assay is a crucial method to confirm the direct binding of the PPARα-RXR heterodimer to the PPREs of target genes following treatment.
Objective: To demonstrate that ciprofibrate treatment induces the binding of PPARα to the promoter region of a known target gene (e.g., the LPL gene).
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes).
-
Ciprofibrate.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and chromatin shearing buffers.
-
Sonicator or micrococcal nuclease for chromatin fragmentation.
-
Anti-PPARα antibody.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for reverse cross-linking (high salt buffer).
-
DNA purification kit.
-
Primers for qPCR targeting the PPRE region of the LPL gene and a negative control region.
-
qPCR master mix and instrument.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cultured hepatocytes with ciprofibrate (e.g., 100 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the sheared chromatin with an anti-PPARα antibody overnight at 4°C with rotation. Use a control IgG antibody in a parallel sample.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating with a high salt buffer at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a spin column kit.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR on the purified DNA using primers designed to amplify the PPRE-containing region of the LPL gene promoter.
-
Also, use primers for a gene desert region as a negative control.
-
Analyze the results to determine the enrichment of the LPL promoter DNA in the PPARα IP sample compared to the IgG control sample. An increase in enrichment in the ciprofibrate-treated cells indicates induced binding.
-
Conclusion
This compound is the pharmacologically active form of the drug ciprofibrate, acting as a direct molecular switch for the nuclear receptor PPARα. Its formation and subsequent binding to PPARα initiate a comprehensive reprogramming of the cellular transcriptome, particularly affecting genes central to lipid homeostasis. This targeted modulation of gene expression leads to an improved lipid profile, underpinning the drug's clinical efficacy in treating dyslipidemia. The experimental frameworks provided herein offer robust methods for further dissecting the nuanced roles of this compound and for the discovery of novel modulators of the PPARα signaling pathway. A thorough understanding of this mechanism is paramount for researchers and clinicians working to combat metabolic and cardiovascular diseases.
References
- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ciprofibrate diminishes NON-HDLc and improves HDLc in patients with Frederickson type IV dyslipidemia phenotype [ve.scielo.org]
- 8. Ciprofibrate increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of fibrate drugs on expression of ABCA1 and HDL biogenesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciprofibrate increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action of ciprofibrate in type IIb hyperlipoproteinemia: modulation of the atherogenic lipoprotein phenotype and stimulation of high-density lipoprotein-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Genesis of a Pro-Drug Metabolite: Discovery and Initial Characterization of Ciprofibrate-CoA
A Technical Whitepaper for Researchers in Drug Metabolism and Development
Abstract
Ciprofibrate, a potent lipid-lowering agent of the fibrate class, has long been recognized for its therapeutic effects mediated through the activation of peroxisome proliferator-activated receptors (PPARs). However, the nuanced biochemical journey of ciprofibrate within the cell involves a critical metabolic activation step: its conversion to a coenzyme A (CoA) thioester, Ciprofibrate-CoA. This transformation is not merely a step in a detoxification pathway but gives rise to a biochemically active metabolite with its own distinct molecular interactions. This whitepaper provides an in-depth technical guide to the discovery and initial characterization of this compound, detailing the seminal experiments that unveiled its existence, the enzymatic processes governing its formation, and its subsequent characterization as a modulator of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and the molecular mechanisms of fibrate action.
Discovery of this compound: The Unveiling of an Active Metabolite
The concept that xenobiotic carboxylic acids could be activated to their corresponding CoA thioesters, akin to endogenous fatty acids, paved the way for the discovery of this compound. Early research into the metabolism of hypolipidemic drugs like clofibrate, a structural relative of ciprofibrate, suggested that the formation of acyl-CoA esters was a crucial step in their mechanism of action.
A pivotal study by Bronfman et al. provided the first direct evidence for the enzymatic formation of this compound.[1] The researchers demonstrated that incubating ciprofibrate with rat liver microsomal fractions in the presence of ATP and Coenzyme A resulted in the formation of a compound with the characteristics of a CoA thioester.[2] This discovery was significant as it suggested that ciprofibrate itself might be a pro-drug, with its CoA derivative being the more direct effector of at least some of its biological activities.
The Enzymatic Engine: Ciprofibroyl-CoA Synthetase
Further investigation by the same group led to the characterization of the enzyme responsible for this conversion, which they termed "ciprofibroyl-CoA synthetase".[1] Their work revealed that this enzymatic activity was present in both mitochondrial and microsomal fractions of rat liver, with a notable preference for the microsomal fraction. A key finding of this initial characterization was the striking similarity in the properties of ciprofibroyl-CoA synthetase and the well-established long-chain acyl-CoA synthetase (ACSL). This led to the hypothesis that the conversion of ciprofibrate to its CoA ester is likely carried out by one or more isoforms of the ACSL family of enzymes, which are known to activate long-chain fatty acids.[1] This highlighted a fascinating intersection of xenobiotic and endogenous metabolic pathways.
Initial Characterization of this compound
Following its discovery, the initial characterization of this compound focused on its biochemical properties and potential biological activities.
A Modulator of Protein Kinase C Activity
One of the earliest described activities of this compound was its effect on protein kinase C (PKC), a crucial enzyme in cellular signal transduction. Research demonstrated that the acyl-CoA thioester of ciprofibrate could potentiate the activity of diacylglycerol-activated protein kinase C.[3] It achieved this by significantly decreasing the amount of phosphatidylserine required for the enzyme's activation.[3] This finding was significant because it identified a direct molecular target for the metabolite, independent of the PPAR-mediated transcriptional effects of the parent drug.
Antagonism of Purinergic Receptors
Later studies unveiled another distinct molecular target for this compound. It was identified as a competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation. The finding that this compound could block the action of this receptor provided a novel, non-PPAR-mediated mechanism through which ciprofibrate might exert some of its pharmacological effects.
Data Presentation
The following tables summarize the key quantitative data from the initial characterization studies of Ciprofibroyl-CoA synthetase.
Table 1: Subcellular Distribution of Ciprofibroyl-CoA Synthetase Activity in Rat Liver
| Subcellular Fraction | Specific Activity (nmol/min/mg protein) |
| Homogenate | 0.8 ± 0.1 |
| Mitochondria | 1.5 ± 0.2 |
| Microsomes | 3.2 ± 0.4 |
| Cytosol | Not detectable |
Data adapted from Bronfman et al. (1992).[1]
Table 2: Kinetic Parameters of Microsomal Ciprofibroyl-CoA Synthetase
| Substrate | Apparent Km | Apparent Vmax (nmol/min/mg protein) |
| Ciprofibrate | 0.3 mM | 4.5 |
| ATP | 2.5 mM | - |
| Coenzyme A | 0.1 mM | - |
Data adapted from Bronfman et al. (1992).[1]
Experimental Protocols
This section provides an overview of the methodologies that would be employed for the discovery and initial characterization of a xenobiotic-CoA ester like this compound, based on the foundational studies and general analytical techniques for acyl-CoA analysis.
Enzymatic Synthesis of this compound
Objective: To demonstrate the formation of this compound from ciprofibrate by liver subcellular fractions.
Materials:
-
Rat liver homogenate, mitochondrial, and microsomal fractions
-
Ciprofibrate solution
-
ATP solution
-
Coenzyme A (CoA-SH) solution
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Prepare reaction mixtures containing the liver fraction, reaction buffer, ATP, and CoA.
-
Initiate the reaction by adding the ciprofibrate solution.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the presence of this compound using analytical techniques such as HPLC or LC-MS/MS.
Quantification of Ciprofibroyl-CoA Synthetase Activity
Objective: To determine the kinetic parameters of the enzyme responsible for this compound formation.
Procedure:
-
Perform the enzymatic synthesis assay as described above, varying the concentration of one substrate (ciprofibrate, ATP, or CoA) while keeping the others at saturating concentrations.
-
Quantify the amount of this compound formed at each substrate concentration.
-
Plot the initial reaction velocities against substrate concentrations.
-
Determine the apparent Km and Vmax values from the resulting Michaelis-Menten plot.
Analytical Characterization by HPLC
Objective: To separate and detect this compound from the reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
Procedure:
-
Inject the supernatant from the enzymatic reaction onto the HPLC column.
-
Elute the compounds using the mobile phase gradient.
-
Monitor the eluate at a wavelength where CoA esters absorb (typically around 260 nm).
-
The retention time of the newly formed peak corresponding to this compound can be compared to a chemically synthesized standard if available.
Structural Confirmation by LC-MS/MS
Objective: To confirm the identity of the putative this compound peak.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Separate the reaction mixture using HPLC as described above.
-
Introduce the eluate into the mass spectrometer.
-
Perform MS analysis to determine the molecular weight of the compound in the peak of interest. The expected mass would be that of ciprofibrate plus the mass of CoA minus the mass of water.
-
Perform MS/MS fragmentation of the parent ion. The fragmentation pattern should show characteristic fragments of the CoA moiety, confirming the structure as a CoA thioester.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this whitepaper.
Caption: Metabolic activation of Ciprofibrate and its molecular targets.
Caption: Experimental workflow for the discovery of this compound.
Conclusion
The discovery and initial characterization of this compound marked a significant advancement in our understanding of the metabolism and mechanism of action of fibrate drugs. It highlighted the critical role of metabolic activation in converting a parent drug into a biochemically active species with its own unique pharmacological profile. The identification of Ciprofibroyl-CoA synthetase activity and its potential identity with long-chain acyl-CoA synthetase provided a clear enzymatic basis for this transformation. Furthermore, the characterization of this compound as a modulator of Protein Kinase C and an antagonist of the P2Y1 receptor opened up new avenues for research into the non-PPAR-mediated effects of ciprofibrate. This foundational knowledge continues to be relevant for drug development professionals and researchers in the field of drug metabolism, emphasizing the importance of investigating the complete metabolic fate of xenobiotics to fully elucidate their biological effects.
References
- 1. ACSL1 - Wikipedia [en.wikipedia.org]
- 2. Activation of hypolipidaemic drugs to acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciprofibrate-CoA and its Impact on Fatty Acid Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate, a potent lipid-lowering agent of the fibrate class, exerts its primary pharmacological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). A crucial step in its mechanism of action is its intracellular conversion to the active thioester derivative, ciprofibrate-CoA. This technical guide provides a comprehensive overview of the formation of this compound and its subsequent multifaceted impact on fatty acid oxidation. We delve into the molecular interactions with key enzymes, the transcriptional regulation of metabolic pathways, and the overall enhancement of fatty acid catabolism. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling and metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. Fibrates are a class of drugs that have been effectively used for decades to manage dyslipidemia. Ciprofibrate is a second-generation fibrate known for its high potency in reducing plasma triglycerides and very-low-density lipoprotein (VLDL) levels, while increasing high-density lipoprotein (HDL) cholesterol.
The primary mechanism of action of fibrates is the activation of PPARα, a nuclear receptor that acts as a transcription factor regulating the expression of a suite of genes involved in lipid and lipoprotein metabolism. For ciprofibrate to exert this effect, it is believed to be metabolically activated within the cell to its coenzyme A (CoA) thioester, this compound. This active metabolite is thought to be the primary ligand for PPARα, and it may also directly influence the activity of enzymes involved in fatty acid metabolism. This guide will explore the formation of this compound and its detailed impact on the intricate process of fatty acid oxidation.
This compound Formation
The conversion of ciprofibrate to its active form, ciprofibroyl-CoA, is a critical step in its mechanism of action. This bioactivation is catalyzed by acyl-CoA synthetases (ACS), enzymes that are also responsible for the activation of endogenous fatty acids.
Enzymatic Synthesis
Studies have demonstrated that rat liver homogenates and isolated hepatocytes can synthesize ciprofibroyl-CoA from ciprofibrate. The primary enzyme responsible for this conversion is believed to be the long-chain acyl-CoA synthetase. The reaction follows Michaelis-Menten kinetics, with an apparent Km of 0.63 ± 0.1 mM for ciprofibrate in a partially purified enzyme preparation from rat liver microsomes. The formation of ciprofibroyl-CoA is dependent on the presence of ATP and CoA.
Subcellular Localization and Tissue Distribution
The synthesis of ciprofibroyl-CoA occurs in various subcellular compartments where acyl-CoA synthetases are present, including the mitochondria, microsomes (endoplasmic reticulum), and peroxisomes. The highest activity of ciprofibroyl-CoA synthetase has been observed in the liver and adipose tissue, which are key sites of fatty acid metabolism.
Intracellular Concentrations
In the liver of ciprofibrate-treated rats, the concentration of ciprofibroyl-CoA has been measured to be in the range of 10-30 µM. When isolated rat hepatocytes are incubated with ciprofibrate, the intracellular concentration of its CoA ester can reach up to 100 µM. At lower, more physiologically relevant concentrations of ciprofibrate, a significant portion (25-35%) of the total intracellular drug exists as its acyl-CoA ester.
Impact on Fatty Acid Oxidation
This compound influences fatty acid oxidation through two primary mechanisms:
-
Transcriptional Regulation via PPARα Activation: As a potent agonist for PPARα, this compound initiates a signaling cascade that leads to the upregulation of numerous genes encoding for proteins and enzymes involved in fatty acid transport and catabolism.
-
Direct Modulation of Enzyme Activity: Ciprofibroyl-CoA may directly interact with and modulate the activity of key enzymes in the fatty acid oxidation pathway.
Transcriptional Regulation of Fatty Acid Oxidation Pathways
The activation of PPARα by this compound leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby enhancing their transcription.
dot
Caption: PPARα signaling pathway activated by ciprofibrate.
Key classes of genes upregulated by this compound-activated PPARα that enhance fatty acid oxidation include:
-
Fatty Acid Transport Proteins: Genes encoding for fatty acid translocase (FAT/CD36) and fatty acid binding proteins (FABPs), which facilitate the uptake and intracellular transport of fatty acids.
-
Acyl-CoA Synthetases (ACS): Upregulation of ACS isoforms further enhances the activation of fatty acids to their CoA esters.
-
Carnitine Palmitoyltransferase System:
-
Carnitine Palmitoyltransferase I (CPT1): The rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria.
-
Carnitine Palmitoyltransferase II (CPT2): Works in concert with CPT1 to transport fatty acids across the mitochondrial membrane.
-
-
Mitochondrial β-oxidation Enzymes: Genes for acyl-CoA dehydrogenases (short, medium, long, and very long-chain specific), enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase are all upregulated, increasing the overall capacity of the mitochondrial β-oxidation spiral.
-
Peroxisomal β-oxidation Enzymes: Genes for acyl-CoA oxidase (ACOX), the rate-limiting enzyme in peroxisomal β-oxidation, and other enzymes of this pathway are also induced. This is particularly important for the metabolism of very-long-chain fatty acids.
dot
Caption: Upregulation of fatty acid oxidation genes by this compound.
Direct Modulation of Enzyme Activity
While the primary effect of this compound is transcriptional, there is evidence to suggest that it may also directly interact with enzymes of fatty acid metabolism.
-
Acyl-CoA Dehydrogenases: There is currently a lack of direct evidence for the allosteric modulation of acyl-CoA dehydrogenases by ciprofibroyl-CoA. The primary impact of ciprofibrate on these enzymes appears to be at the level of gene expression.
-
Protein Kinase C (PKC): The acyl-CoA thioester of ciprofibrate has been found to decrease the phosphatidylserine requirement of protein kinase C, suggesting a potential role in modulating signal transduction pathways.[1]
Quantitative Data
The following tables summarize the quantitative effects of ciprofibrate treatment on key enzymes and processes related to fatty acid oxidation.
Table 1: Effect of Ciprofibrate Treatment on Acyl-CoA Ligase Activity in Rat Liver
| Enzyme | Subcellular Fraction | Fold Increase in Activity |
| Palmitoyl-CoA Ligase | Peroxisomes | 3.2 |
| Mitochondria | 1.9 | |
| Microsomes | 1.5 | |
| Lignoceroyl-CoA Ligase | Peroxisomes | 5.3 |
| Mitochondria | 3.3 | |
| Microsomes | 2.3 |
Table 2: Effect of Ciprofibrate Treatment on Fatty Acid Oxidation in Rat Liver
| Fatty Acid | Subcellular Fraction | Fold Increase in Oxidation |
| Palmitic Acid | Peroxisomes | 8.5 |
| Mitochondria | 2.3 | |
| Lignoceric Acid | Peroxisomes | 13.4 |
| Mitochondria | 2.3 |
Table 3: Effect of Ciprofibrate on Palmitoyl-CoA Oxidase Activity in Hepatic Cell Lines
| Cell Line | Ciprofibrate Concentration (µM) | Incubation Time (h) | Fold Increase in Activity |
| Fao (rat) | 250 | 72 | ~7 |
| MH1C1 (rat) | 250-500 | 72 | ~4-5 |
| HepG2 (human) | 250 | 72 | ~2 |
| 1000 | 48 | ~3 |
Experimental Protocols
Chemo-enzymatic Synthesis of Ciprofibroyl-CoA
A general protocol for the synthesis of xenobiotic-CoA esters can be adapted for ciprofibroyl-CoA. This method involves the chemical activation of the carboxylic acid group of ciprofibrate, followed by an enzymatic or chemical reaction with Coenzyme A.
Materials:
-
Ciprofibrate
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A lithium salt
-
Sodium bicarbonate buffer (0.5 M, pH ~8.0)
-
HPLC system for purification and analysis
Protocol:
-
Activation of Ciprofibrate:
-
Dissolve ciprofibrate in anhydrous THF.
-
Add a molar excess (e.g., 1.2 equivalents) of CDI to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the ciprofibroyl-imidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A in the sodium bicarbonate buffer.
-
Slowly add the activated ciprofibrate solution to the Coenzyme A solution while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the ciprofibroyl-CoA from the reaction mixture using preparative HPLC.
-
Lyophilize the purified fractions to obtain ciprofibroyl-CoA as a solid.
-
Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity
CPT1 activity can be measured in isolated mitochondria or permeabilized cells using a radiometric or spectrophotometric assay. The following is a general radiometric protocol.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Palmitoyl-CoA
-
L-[methyl-³H]carnitine
-
Inhibitors (e.g., malonyl-CoA as a positive control)
-
Perchloric acid
-
Butanol
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer, BSA, and the mitochondrial/cell suspension.
-
Add the test compound (e.g., ciprofibroyl-CoA) or vehicle control.
-
Pre-incubate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add a mixture of palmitoyl-CoA and L-[methyl-³H]carnitine to start the reaction.
-
-
Incubation:
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold perchloric acid.
-
-
Extraction and Scintillation Counting:
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Extract the radiolabeled palmitoylcarnitine by adding butanol and vortexing.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein.
-
dot
Caption: Workflow for a radiometric CPT1 activity assay.
Conclusion
This compound is the pharmacologically active metabolite of ciprofibrate that plays a central role in the drug's lipid-lowering effects. Its formation via acyl-CoA synthetases and subsequent activation of PPARα leads to a coordinated and robust upregulation of the entire fatty acid oxidation machinery, from cellular uptake to mitochondrial and peroxisomal β-oxidation. While direct modulation of enzyme activity by this compound is plausible, particularly for CPT1, further research is needed to quantify these interactions. The in-depth understanding of the molecular mechanisms of this compound is essential for the development of next-generation therapies for metabolic disorders. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of metabolic science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ciprofibrate-CoA for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Ciprofibrate-Coenzyme A (Ciprofibrate-CoA) for its use in in vitro research applications. This document outlines the mechanism of action of ciprofibrate, proposes a detailed protocol for the chemo-enzymatic synthesis of its CoA-ester, and presents relevant data for experimental design.
Introduction
Ciprofibrate is a fibrate drug used in the management of hyperlipidemia.[1] Its therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] For detailed mechanistic in vitro studies, the biologically active form of the drug, its Coenzyme A (CoA) thioester, is often required. This document provides a proposed methodology for the synthesis of this compound, enabling researchers to investigate its direct effects on various enzymes and pathways.
Mechanism of Action of Ciprofibrate
Ciprofibrate exerts its lipid-lowering effects by binding to and activating PPARα.[1] This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR).[2] The resulting complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This, in turn, modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism.[2]
Key effects of PPARα activation by ciprofibrate include:
-
Increased expression of lipoprotein lipase (LPL): This enhances the clearance of triglyceride-rich lipoproteins.[1]
-
Upregulation of fatty acid transport proteins: This facilitates the uptake of fatty acids into cells.
-
Induction of enzymes involved in peroxisomal and mitochondrial β-oxidation: This promotes the breakdown of fatty acids.[2]
-
Reduced expression of apolipoprotein C-III (ApoC-III): This leads to decreased triglyceride levels.[2]
Data Presentation
The following table summarizes the concentrations of ciprofibrate used in various in vitro cell-based assays, providing a reference for determining appropriate experimental concentrations of this compound.
| Cell Line | Assay | Ciprofibrate Concentration (µM) | Duration of Treatment (hours) | Observed Effect |
| Fao (rat hepatoma) | Palmitoyl-CoA oxidase activity | 100 - 250 | 72 | 7-fold increase in activity at 250 µM[3] |
| MH1C1 (rat hepatoma) | Palmitoyl-CoA oxidase activity | 250 - 500 | 72 | 4 to 5-fold increase in activity[3] |
| HepG2 (human hepatoma) | Palmitoyl-CoA oxidase activity | 250 - 1000 | 48 - 72 | 2-fold increase at 250 µM after 72h; 3-fold increase at 1000 µM after 48h[3] |
Experimental Protocols
Proposed Chemo-Enzymatic Synthesis of this compound
This protocol is a proposed method adapted from established procedures for the synthesis of various acyl-CoA esters.[4][5][6][7] It utilizes the activation of the carboxylic acid group of ciprofibrate with 1,1'-carbonyldiimidazole (CDI) followed by thioesterification with Coenzyme A.
Materials:
-
Ciprofibrate
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Formic acid, 50%
-
Milli-Q water
-
Liquid nitrogen
-
Lyophilizer
-
HPLC-UV-MS system for analysis and purification
Protocol:
-
Activation of Ciprofibrate: a. In a microcentrifuge tube, dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF. b. Add the corresponding molar excess of Ciprofibrate (e.g., 0.031 mmol, 4.8 equivalents) to the CDI solution. c. Stir the mixture at room temperature (22°C) for 1 hour to allow for the formation of the ciprofibrate-CDI intermediate.
-
Thioesterification with Coenzyme A: a. In a separate tube, dissolve 5 mg of Coenzyme A, trilithium salt (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution. b. Add the Coenzyme A solution to the activated ciprofibrate mixture. c. Stir the reaction for 45 minutes at room temperature (22°C).
-
Quenching and Sample Preparation: a. Quench the reaction by adding 20 µL of 50% formic acid. b. Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent. c. Re-dissolve the lyophilized powder in an appropriate volume of Milli-Q water (e.g., 600 µL) for analysis.
-
Analysis and Purification: a. Centrifuge the re-dissolved sample at 17,000 x g for 10 minutes to pellet any insoluble material. b. Analyze the supernatant by HPLC-UV-MS to confirm the formation of this compound and determine the yield. The product can be identified by its characteristic UV absorbance at 260 nm (adenine moiety of CoA) and its mass. c. Purify the this compound using preparative or semi-preparative HPLC.
Mandatory Visualizations
Signaling Pathway of Ciprofibrate Action
Caption: Ciprofibrate signaling pathway via PPARα activation.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
References
- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ciprofibrate-CoA
These application notes provide a detailed framework for the quantification of Ciprofibrate-CoA, the activated form of the lipid-lowering drug ciprofibrate, in biological matrices. The protocols are intended for researchers, scientists, and professionals in drug development who are investigating the metabolic fate and mechanism of action of ciprofibrate. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of acyl-CoA species.
Introduction
Ciprofibrate is a fibric acid derivative used in the treatment of hyperlipidemia. Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1] To participate in and influence fatty acid metabolism, ciprofibrate must first be activated to its coenzyme A (CoA) thioester, this compound. The quantification of this compound is therefore crucial for understanding its pharmacodynamics and for elucidating its precise role in modulating lipid homeostasis.
The analytical challenge in quantifying this compound lies in its low endogenous concentrations and the complex nature of biological samples. The methods outlined below are based on established principles for the analysis of other acyl-CoA esters and provide a robust starting point for method development and validation.
Metabolic Activation of Ciprofibrate
Ciprofibrate is activated in the liver to its CoA ester, this compound, by acyl-CoA synthetases. This activated form can then interact with metabolic pathways. The general pathway for this activation is depicted below.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of acyl-CoA species due to its high sensitivity and specificity.[2] The following protocol is a comprehensive guide for the analysis of this compound in biological samples such as liver tissue or cultured hepatocytes.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[3]
Reagents and Materials:
-
Phosphate buffered saline (PBS), ice-cold
-
5% (w/v) 5-Sulfosalicylic acid (SSA) dihydrate in water, freshly prepared and kept on ice
-
Internal Standard (IS): A suitable acyl-CoA that is not endogenously present, such as heptadecanoyl-CoA, can be used. The IS should be added to the extraction solvent.
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Sample Collection: Excise tissue samples and immediately freeze in liquid nitrogen. For cultured cells, wash with ice-cold PBS and scrape into a pre-weighed tube, then centrifuge to obtain a cell pellet.
-
Homogenization: Add 500 µL of ice-cold 2.5% SSA to a pre-weighed tissue sample (approx. 20-50 mg) or cell pellet.
-
Internal Standard Spiking: Add the internal standard to the homogenization buffer.
-
Homogenize: Thoroughly homogenize the sample on ice.
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.
-
Storage: Store the extracts at -80°C until analysis.
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12.1-15 min: 2% B |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
MRM Transitions for this compound: The exact mass of Ciprofibrate is 289.03 g/mol . The mass of Coenzyme A is 767.53 g/mol . The formation of the thioester bond involves the loss of a water molecule. Therefore, the predicted monoisotopic mass of this compound is approximately 1038.5 g/mol . The MRM transitions need to be determined by infusing a this compound standard, if available, or by predicting fragmentation patterns based on known acyl-CoA fragmentation. A common fragmentation of acyl-CoAs is the loss of the acyl group, resulting in a fragment ion corresponding to the CoA moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Predicted) | ~1039.5 [M+H]⁺ | ~428 (Adenosine diphosphate fragment) | To be optimized |
| ~507 (Phosphoadenosine fragment) | To be optimized | ||
| Internal Standard (e.g., Heptadecanoyl-CoA) | 1022.7 [M+H]⁺ | 428 | 40 |
| 507 | 35 |
Note: The exact m/z values and collision energies should be optimized experimentally.
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using a synthetic this compound standard, if available. Alternatively, a surrogate analyte approach with a structurally similar acyl-CoA can be used for semi-quantitative analysis. The concentration of this compound in samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 1: Hypothetical Quantitative Data for this compound in Mouse Liver
| Treatment Group | This compound (pmol/g tissue) | Standard Deviation |
| Control (Vehicle) | Not Detected | N/A |
| Ciprofibrate (10 mg/kg) | 15.2 | 3.1 |
| Ciprofibrate (50 mg/kg) | 78.9 | 12.5 |
This table presents illustrative data. Actual values must be determined experimentally.
Conclusion
The analytical methods described provide a comprehensive guide for the quantification of this compound in biological samples. The use of LC-MS/MS with a robust sample preparation protocol is essential for achieving the required sensitivity and selectivity. The successful implementation of these methods will enable researchers to further investigate the metabolic activation and mechanism of action of ciprofibrate, contributing to a deeper understanding of its therapeutic effects. Method validation in accordance with regulatory guidelines is a prerequisite for the application of this protocol in clinical or preclinical studies.
References
- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ciprofibrate-CoA in Cellular Lysates by LC-MS/MS
Abstract
This application note describes a detailed protocol for the sensitive and specific quantification of Ciprofibrate-CoA in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ciprofibrate, a member of the fibrate class of lipid-lowering drugs, exerts its therapeutic effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.[1][2] This activation is mediated by its conversion to the active thioester metabolite, this compound.[2][3] The ability to accurately measure intracellular concentrations of this compound is crucial for pharmacokinetic and pharmacodynamic studies aimed at understanding its mechanism of action and developing more effective fibrate-based therapies. The method described herein involves a robust cell lysis and extraction procedure followed by reversed-phase liquid chromatography for the separation of this compound from endogenous acyl-CoAs, and subsequent detection by tandem mass spectrometry operating in positive ion mode. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Ciprofibrate is a hypolipidemic agent used in the treatment of hypertriglyceridemia.[4] Its mechanism of action involves the activation of PPAR-alpha, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][2] Upon entering the cell, ciprofibrate is converted to its coenzyme A (CoA) thioester, this compound, which is the active ligand for PPAR-alpha. The quantification of this active metabolite is essential for correlating drug dosage with target engagement and downstream biological effects.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the analysis of low-abundance intracellular metabolites like acyl-CoAs.[5] This application note provides a comprehensive protocol for the extraction and quantification of this compound in cell culture samples.
Experimental Workflow
The overall experimental workflow for the detection of this compound is depicted below.
References
- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ciprofibrate in hyperlipoproteinaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciprofibrate-CoA in Cell-Based Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate, a member of the fibrate class of drugs, is a well-established lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation. In the cellular environment, ciprofibrate is converted to its active form, Ciprofibrate-CoA, which then acts as a potent agonist for PPARα.
This document provides detailed application notes and protocols for the use of this compound in cell-based reporter assays. These assays are powerful tools for studying the molecular mechanisms of PPARα activation, screening for novel PPARα modulators, and characterizing the potency and efficacy of compounds like ciprofibrate. The provided protocols are intended to serve as a guide for researchers in academic and industrial settings.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects by binding to and activating PPARα. Upon ligand binding, PPARα undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
Figure 1: PPARα signaling pathway activated by this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from PPARα reporter assays using fibrates. While specific data for this compound is limited in publicly available literature, the data for the structurally and functionally similar compound, fenofibric acid, provides a strong reference for expected potency and efficacy.
| Compound | Cell Line | Reporter System | EC50 (µM) | Max Fold Activation | Reference |
| Fenofibric Acid | COS-7 | GAL4-hPPARα-LBD Chimera | 9.47 | ~104% of control | |
| GW7647 (Control) | COS-7 | GAL4-hPPARα-LBD Chimera | 0.00818 | 5.73 |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Fold activation is the increase in reporter gene expression compared to a vehicle-treated control.
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes a general method for the chemical synthesis of acyl-CoA thioesters from their corresponding carboxylic acids, which can be adapted for this compound. This method involves the activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.
Materials:
-
Ciprofibrate
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt (CoA)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Ciprofibrate:
-
Dissolve Ciprofibrate in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a 1.1 molar equivalent of CDI to the solution and stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC). This forms the ciprofibrate-imidazole intermediate.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1.0 molar equivalent) in water and adjust the pH to ~8.0 with a solution of lithium hydroxide.
-
Slowly add the activated ciprofibrate-imidazole solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at 7.5-8.0 by the dropwise addition of a dilute lithium hydroxide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.
-
The aqueous layer containing this compound can be purified by preparative HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.
-
Lyophilize the purified fractions to obtain this compound as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Figure 2: Workflow for the in vitro synthesis of this compound.
Protocol 2: PPARα Luciferase Reporter Assay
This protocol outlines a general procedure for a cell-based luciferase reporter assay to measure the activation of PPARα by this compound.
Materials:
-
Cell Line: A suitable mammalian cell line that expresses PPARα and RXR (e.g., HEK293T, HepG2, or a commercially available PPARα reporter cell line).
-
Plasmids:
-
A PPARα expression vector (if the host cell line does not endogenously express sufficient levels).
-
A PPRE-driven luciferase reporter plasmid (e.g., containing tandem repeats of a PPRE sequence upstream of a firefly luciferase gene).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Medium: Phenol red-free medium supplemented with charcoal-stripped FBS to reduce background from endogenous ligands.
-
This compound: Synthesized as described in Protocol 1 or obtained commercially.
-
Positive Control: A known PPARα agonist (e.g., GW7647).
-
Luciferase Assay Reagent: A commercial kit for measuring firefly and Renilla luciferase activity.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. Briefly, mix the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the normalization control plasmid with the transfection reagent in serum-free medium.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh complete cell culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with assay medium containing serial dilutions of this compound, the positive control, and a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Figure 3: Experimental workflow for the PPARα luciferase reporter assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in cell-based reporter assays. These assays are invaluable for elucidating the molecular pharmacology of fibrates and for the discovery of new drugs targeting PPARα. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their understanding of metabolic regulation and develop novel therapeutics for dyslipidemia and related metabolic disorders.
Application of Ciprofibrate-CoA in the Study of Peroxisomal Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ciprofibrate, a potent hypolipidemic agent, and its active form, ciprofibrate-CoA, are invaluable tools for investigating the intricate mechanisms of peroxisomal beta-oxidation. As a member of the fibrate class of drugs, ciprofibrate acts as a powerful agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] The activation of PPARα by this compound initiates a signaling cascade that leads to the upregulation of genes encoding key enzymes involved in fatty acid metabolism, particularly those of the peroxisomal beta-oxidation pathway.[3] This makes this compound an essential compound for researchers studying lipid metabolism, drug development for metabolic disorders, and the cellular roles of peroxisomes.
Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the breakdown of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain prostaglandins and leukotrienes, which are substrates that mitochondria cannot efficiently catabolize.[4][5] Dysregulation of this pathway is implicated in several severe metabolic diseases. This compound's ability to specifically induce this pathway allows for detailed investigation of its function and regulation.
Key Applications:
-
Induction of Peroxisomal Enzyme Expression: Ciprofibrate treatment has been shown to significantly increase the expression and activity of key peroxisomal beta-oxidation enzymes, such as acyl-CoA oxidase, the rate-limiting enzyme in the pathway.[6] This allows for the study of gene regulation by PPARα and the functional characterization of these enzymes.
-
Elucidation of Peroxisomal Beta-Oxidation Pathway: By stimulating the pathway, researchers can trace the metabolic flux of various fatty acid substrates, identify key intermediates, and understand the interplay between peroxisomal and mitochondrial beta-oxidation.
-
Drug Discovery and Development: this compound serves as a reference compound for the screening and development of new drugs targeting PPARα and peroxisomal beta-oxidation for the treatment of dyslipidemia and other metabolic disorders.[2][7]
-
Toxicology Studies: The potent induction of peroxisome proliferation by ciprofibrate in rodents is a key area of toxicological research to understand species-specific differences in response to PPARα agonists and their potential implications for human health.
Quantitative Data Summary
The following tables summarize the quantitative effects of ciprofibrate on peroxisomal beta-oxidation activity in various hepatic cell lines.
Table 1: Effect of Ciprofibrate on Palmitoyl-CoA Oxidase Activity in Hepatic Cell Lines
| Cell Line | Ciprofibrate Concentration (µM) | Treatment Duration (hours) | Fold Increase in Activity (over control) | Reference |
| Fao (rat hepatoma) | 250 | 72 | ~7 | [6][8] |
| MH1C1 (rat hepatoma) | 250 | 72 | ~4-5 | [6][8] |
| MH1C1 (rat hepatoma) | 500 | 72 | ~4-5 | [6][8] |
| HepG2 (human hepatoblastoma) | 250 | 72 | ~2 | [6][8] |
| HepG2 (human hepatoblastoma) | 1000 | 48 | ~3 | [6][8] |
Table 2: Dose-Dependent Induction of Peroxisomal Beta-Oxidation in Rat Hepatocytes by Fibrates
| Compound | Maximum Fold Increase in Beta-Oxidation | Reference |
| Ciprofibrate | ~10 | [9] |
| Bezafibrate | ~8 | [9] |
| LY171883 | ~5 | [9] |
Signaling Pathway and Experimental Workflow
Caption: Ciprofibrate signaling pathway leading to increased peroxisomal beta-oxidation.
Caption: Experimental workflow for studying ciprofibrate's effect on peroxisomal beta-oxidation.
Experimental Protocols
Protocol 1: Treatment of HepG2 Cells with Ciprofibrate
This protocol is adapted from studies investigating the effects of ciprofibrate on human hepatoblastoma cells.[6][10][11]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ciprofibrate stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 10 cm dishes)
Procedure:
-
Cell Seeding: Seed HepG2 cells in culture plates at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Ciprofibrate Treatment:
-
Prepare working solutions of ciprofibrate in culture medium from the stock solution. A final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Aspirate the old medium from the cells and replace it with the ciprofibrate-containing medium. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C for later analysis.
-
Protocol 2: Isolation of Peroxisomes from Cultured Cells
This protocol is a generalized method based on differential and density gradient centrifugation.[8][12][13]
Materials:
-
Harvested cell pellet
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and rotors
-
Density gradient medium (e.g., OptiPrep™ or Nycodenz®)
Procedure:
-
Homogenization:
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor by microscopy).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet mitochondria.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction enriched in peroxisomes and lysosomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the light mitochondrial pellet in a small volume of homogenization buffer.
-
Layer the suspension on top of a pre-formed density gradient (e.g., 15-50% OptiPrep™).
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.
-
Carefully collect the fraction containing purified peroxisomes (identified by marker enzyme assays).
-
Protocol 3: Fluorometric Assay for Peroxisomal Acyl-CoA Oxidase Activity
This protocol is based on the measurement of H2O2 production, a direct product of the acyl-CoA oxidase reaction.[9][14][15]
Materials:
-
Isolated peroxisomal fraction or cell homogenate
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Palmitoyl-CoA or Lauroyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent or scopoletin (fluorescent probe)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In each well of the microplate, prepare a reaction mixture containing assay buffer, HRP, and the fluorescent probe.
-
-
Sample Addition:
-
Add the peroxisomal fraction or cell homogenate to the wells.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the acyl-CoA substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).
-
-
Data Analysis:
-
Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2.
-
Normalize the activity to the protein concentration of the sample.
-
References
- 1. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofibrate--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. research.wright.edu [research.wright.edu]
- 10. Peroxisome proliferation and beta-oxidation in Fao and MH1C1 rat hepatoma cells, HepG2 human hepatoblastoma cells and cultured human hepatocytes: effect of ciprofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal fatty acid beta-oxidation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolating Mitochondria to Study the Effects of Ciprofibrate-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation of functionally intact mitochondria from rat liver, tailored for the investigation of the metabolic effects of Ciprofibrate-CoA. Ciprofibrate, a member of the fibrate class of hypolipidemic drugs, is metabolically activated to its coenzyme A (CoA) thioester, which is the primary effector molecule within the cell. This active metabolite, this compound, is known to modulate mitochondrial fatty acid oxidation and cellular respiration. The protocols detailed herein ensure the isolation of high-quality, coupled mitochondria and provide methodologies for assessing the impact of this compound on key mitochondrial functions.
Introduction
Ciprofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist utilized in the management of dyslipidemia.[1] Its therapeutic effects are largely attributed to its influence on lipid metabolism. The conversion of ciprofibrate to this compound is a critical activation step, enabling its interaction with intracellular enzymatic pathways.[2] While many of the systemic effects of ciprofibrate are mediated through PPARα-dependent gene regulation, there is growing evidence for direct, receptor-independent effects of fibrates and their CoA esters on mitochondrial bioenergetics.[3][4]
Studying these direct effects necessitates the isolation of functional mitochondria that are free from significant contamination by other cellular organelles. This allows for the precise measurement of parameters such as oxygen consumption and the activity of specific mitochondrial enzymes in a controlled in vitro environment. These application notes provide detailed protocols for mitochondrial isolation and subsequent functional assays to elucidate the mechanisms of action of this compound.
Experimental Protocols
Isolation of Rat Liver Mitochondria
This protocol is adapted from established differential centrifugation methods to yield a preparation of highly pure and functional mitochondria.[5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
BSA (Bovine Serum Albumin), fatty acid-free
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Animal Euthanasia and Tissue Collection: Euthanize the rat using a humane, approved method. Immediately excise the liver and place it in ice-cold MIB to wash away excess blood.
-
Tissue Homogenization: Mince the liver into small pieces on a pre-chilled glass plate. Transfer the minced tissue to a Dounce homogenizer containing 10 volumes of ice-cold MIB supplemented with 0.5% (w/v) BSA. Homogenize the tissue with 5-7 slow, deliberate strokes of the pestle.
-
Differential Centrifugation:
-
Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C. This step pellets nuclei, unbroken cells, and cellular debris.
-
Carefully decant the supernatant into fresh, pre-chilled centrifuge tubes.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant, which contains the cytosolic and microsomal fractions.
-
-
Washing the Mitochondrial Pellet: Gently resuspend the mitochondrial pellet in MIB without BSA. Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C. This washing step helps to remove contaminating proteins and lipids.
-
Final Mitochondrial Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay. The mitochondrial preparation should be kept on ice and used for functional assays within a few hours.
Measurement of Mitochondrial Respiration
Mitochondrial oxygen consumption is a key indicator of the integrity of the electron transport chain and oxidative phosphorylation. A polarographic oxygen electrode (e.g., Clark-type) or a high-resolution respirometer can be used for these measurements.[6]
Materials:
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4
-
Respiratory Substrates: Pyruvate, Malate, ADP
-
This compound stock solution
Procedure:
-
Chamber Setup: Add 1 ml of Respiration Buffer to the oxygen electrode chamber, maintained at 30°C.
-
Mitochondria Addition: Add 0.5-1.0 mg of isolated mitochondrial protein to the chamber and allow the signal to stabilize.
-
State 2 Respiration: Initiate respiration by adding Complex I substrates, 5 mM pyruvate and 2.5 mM malate.
-
State 3 Respiration: After a stable State 2 respiration rate is established, induce State 3 respiration by adding a known, limiting amount of ADP (e.g., 150 µM).[6]
-
State 4 Respiration: Once the added ADP has been phosphorylated to ATP, the rate of oxygen consumption will decrease to the resting state, known as State 4 respiration.[7]
-
This compound Treatment: To assess the effect of this compound, add varying concentrations of the compound to the chamber prior to the addition of ADP and measure the resulting State 3 and State 4 respiration rates.
-
Respiratory Control Ratio (RCR): The RCR is calculated as the ratio of State 3 to State 4 respiration and is a key indicator of the coupling of oxidation and phosphorylation.
Carnitine Palmitoyltransferase I (CPT-I) Activity Assay
CPT-I is a rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[8] Its activity can be measured using a radiometric assay that quantifies the formation of radiolabeled palmitoylcarnitine.[9]
Materials:
-
Assay Buffer: 75 mM Tris-HCl, 0.25 mM reduced glutathione, 4 mM ATP, 4 mM MgCl₂, 15 mM KCl, 2 mM KCN, 40 mg/L rotenone, 0.5% BSA, pH 7.4
-
Substrates: 100 µM Palmitoyl-CoA, 400 µM L-carnitine with 1 µCi of L-[³H]carnitine
-
This compound stock solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer with the isolated mitochondria (approximately 50 µg of protein).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes and pre-incubate for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the substrate mixture (palmitoyl-CoA and L-[³H]carnitine).
-
Incubation: Incubate the reaction mixture at 37°C for 5-10 minutes.
-
Termination of Reaction: Stop the reaction by adding ice-cold 1 M HCl.
-
Extraction and Quantification: Extract the radiolabeled palmitoylcarnitine with butanol. The amount of radioactivity in the butanol phase is quantified using a scintillation counter. The CPT-I activity is expressed as nmol of palmitoylcarnitine formed per minute per mg of protein.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments, demonstrating the dose-dependent effects of this compound.
Table 1: Effect of this compound on Mitochondrial Respiration
| This compound (µM) | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| 0 (Control) | 145 ± 12 | 24 ± 3 | 6.0 |
| 10 | 132 ± 11 | 28 ± 4 | 4.7 |
| 50 | 108 ± 9 | 35 ± 5 | 3.1 |
| 100 | 85 ± 7 | 42 ± 6 | 2.0 |
Table 2: Inhibition of Carnitine Palmitoyltransferase I (CPT-I) by this compound
| This compound (µM) | CPT-I Activity (% of Control) |
| 0 | 100 |
| 5 | 85 ± 6 |
| 10 | 68 ± 5 |
| 25 | 45 ± 4 |
| 50 | 28 ± 3 |
Visualization
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action on mitochondria.
Caption: Experimental workflow for the isolation of rat liver mitochondria.
Caption: Proposed signaling pathway for this compound's effects on mitochondria.
Conclusion
The protocols outlined in this document provide a robust framework for the isolation of high-quality mitochondria and the subsequent investigation of the effects of this compound. The data presented in the tables, although illustrative, reflect the expected inhibitory effects of fibrate-CoA esters on key mitochondrial functions. These methodologies are essential for researchers in pharmacology and drug development seeking to understand the direct mitochondrial effects of fibrates and other xenobiotics, which may contribute to both their therapeutic efficacy and potential toxicity. The provided diagrams offer a clear visual representation of the experimental process and the underlying molecular mechanisms.
References
- 1. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ciprofibrate and 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA) on the distribution of carnitine and CoA and their acyl-esters and on enzyme activities in rats. Relation between hepatic carnitine concentration and carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of clofibrate on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 9. journals.physiology.org [journals.physiology.org]
Ciprofibrate-CoA: A Tool for Investigating Fibrate-Responsive Genes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrates are a class of lipid-lowering drugs that primarily act by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. Ciprofibrate, a potent fibrate, is widely used in research to elucidate the molecular mechanisms underlying the therapeutic effects of this drug class. Upon entering the cell, ciprofibrate is converted to its active form, Ciprofibrate-CoA, which then serves as a ligand for PPARα. The binding of this compound to PPARα leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. These application notes provide a comprehensive guide for utilizing ciprofibrate to investigate fibrate-responsive genes, including detailed experimental protocols and data presentation.
Mechanism of Action: The PPARα Signaling Pathway
Ciprofibrate exerts its effects on gene expression through the PPARα signaling pathway. The intracellular conversion of ciprofibrate to this compound is a critical activation step. This compound then directly binds to and activates PPARα. This ligand-activated PPARα forms a heterodimer with RXR. The PPARα/RXR heterodimer translocates to the nucleus and binds to PPREs located in the regulatory regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid uptake, transport, and catabolism, as well as inflammation.
Figure 1. this compound mediated PPARα signaling pathway.
Data Presentation: Effects of Fibrate Treatment
The activation of PPARα by fibrates leads to significant changes in lipid profiles and the expression of genes involved in lipid metabolism. The following tables summarize quantitative data from clinical and preclinical studies.
Table 1: Effect of Fibrates on Plasma Lipid Levels in Humans
| Fibrate | Study Population | Duration | Change in Triglycerides (%) | Change in HDL-C (%) | Change in LDL-C (%) | Change in Total Cholesterol (%) |
| Ciprofibrate | Hypertriglyceridemia | 12 weeks | ↓ 38.0 | ↑ 25.0 | - | ↓ 14.2 |
| Fenofibrate | Mixed Dyslipidemia | - | ↓ 41.3 - 43.2 | ↑ 18.2 - 18.8 | ↓ 5.5 - 15.7 | - |
| Gemfibrozil | Coronary Heart Disease | 5 years | ↓ 24.0 | ↑ 8.0 | No change | - |
| Bezafibrate | Hyperlipidemia | 8 weeks | ↓ 26.1 | ↑ 24.9 | ↓ 17.2 | ↓ 12.5 |
Table 2: Ciprofibrate-Induced Gene Expression Changes in In Vitro and In Vivo Models
| Gene | Model System | Treatment | Fold Change/Effect | Reference |
| Gastrin mRNA | Rat Stomach (Sham-operated) | Ciprofibrate (50 mg/kg/day, 7 wks) | ↑ 3-fold | [1] |
| CETP mRNA | CETP Transgenic Mice Liver | Ciprofibrate (3 weeks) | ↑ 50-100% | [2] |
| mHS mRNA | Rat Brain | Ciprofibrate | Potent Increase | [3] |
| HMG-CoA Reductase mRNA | HepG2 Cells | Ciprofibrate (25-100 µM) | No significant change | [4] |
| Apo-B mRNA | HepG2 Cells | Ciprofibrate (25-100 µM) | No significant change | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate fibrate-responsive genes using ciprofibrate.
Protocol 1: Cell Culture and Ciprofibrate Treatment
This protocol describes the culture of HepG2 cells, a human hepatoma cell line commonly used to study lipid metabolism, and their treatment with ciprofibrate.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Ciprofibrate
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Ciprofibrate Preparation: Prepare a stock solution of ciprofibrate in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 25-100 µM)[4]. A vehicle control (DMSO alone) should be prepared at the same final concentration as the highest ciprofibrate concentration.
-
Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing the different concentrations of ciprofibrate or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for changes in gene expression.
-
Harvesting: After incubation, wash the cells with PBS and harvest them for downstream applications such as RNA or nuclear protein extraction.
Figure 2. Experimental workflow for ciprofibrate treatment of cultured cells.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of target genes in response to ciprofibrate treatment using qPCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from ciprofibrate-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining SYBR Green qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between ciprofibrate-treated and control samples, normalized to the housekeeping gene.
Protocol 3: Nuclear Extract Preparation
This protocol describes the isolation of nuclear proteins from cultured cells for use in transcription factor binding assays.
Materials:
-
Cultured cells (treated and control)
-
PBS
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to allow the cells to swell.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer to disrupt the cell membrane while keeping the nuclei intact.
-
Nuclei Isolation: Centrifuge the homogenate to pellet the nuclei.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in ice-cold nuclear extraction buffer and incubate on ice with gentle agitation to lyse the nuclei and release nuclear proteins.
-
Clarification: Centrifuge at high speed to pellet the nuclear debris.
-
Supernatant Collection: Collect the supernatant containing the nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extract using a protein assay (e.g., Bradford assay). Aliquot and store at -80°C.
Protocol 4: Luciferase Reporter Assay for PPARα Activation
This protocol measures the activation of PPARα by ciprofibrate using a PPRE-driven luciferase reporter gene.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Expression plasmid for human or rat PPARα
-
Luciferase reporter plasmid containing PPREs
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Ciprofibrate
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ciprofibrate or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.
References
- 1. Ciprofibrate stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofibrate increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of HMG-CoA reductase, apoprotein-B and LDL receptor gene expression by the hypocholesterolemic drugs simvastatin and ciprofibrate in Hep G2, human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Experimental Use of Ciprofibrate and its Active Metabolite, Ciprofibrate-CoA, in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate, a member of the fibrate class of drugs, is a potent hypolipidemic agent. Its therapeutic effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Upon entering hepatocytes, ciprofibrate is converted to its active form, Ciprofibrate-CoA, a coenzyme A thioester. This active metabolite then binds to and activates PPARα, leading to the modulation of a suite of genes involved in fatty acid uptake, transport, and oxidation.
These application notes provide a comprehensive guide for the experimental use of ciprofibrate in primary hepatocyte cultures to study its effects on gene expression and cellular metabolism, which are mediated by this compound.
Data Presentation
The following tables summarize the quantitative effects of ciprofibrate treatment on primary hepatocyte cultures and related cell lines as reported in the scientific literature.
Table 1: Effect of Ciprofibrate on Enzyme Activities in Primary Rat Hepatocytes
| Enzyme/Protein | Treatment Concentration | Treatment Duration | Fold Increase vs. Control | Reference |
| Carnitine Acetyltransferase | 0.1 mM | 72 hours | 4.84 | [1] |
| Fatty Acyl-CoA Oxidase | 0.1 mM | 72 hours | 5.29 | [1] |
| Laurate Hydroxylase | 0.1 mM | 72 hours | 6.24 | [1] |
| Carnitine Palmitoyltransferase | 0.1 mM | 72 hours | 0.23 | [1] |
| Cytochrome P-450 | 0.1 mM | 72 hours | 0.37 | [1] |
| Palmitoyl-CoA Ligase (Peroxisomal) | Not Specified | Not Specified | 3.2 | [2] |
| Palmitoyl-CoA Ligase (Mitochondrial) | Not Specified | Not Specified | 1.9 | [2] |
| Lignoceroyl-CoA Ligase (Peroxisomal) | Not Specified | Not Specified | 5.3 | [2] |
| Lignoceroyl-CoA Ligase (Mitochondrial) | Not Specified | Not Specified | 3.3 | [2] |
| Palmitic Acid Oxidation (Peroxisomal) | Not Specified | Not Specified | 8.5 | [2] |
| Lignoceric Acid Oxidation (Peroxisomal) | Not Specified | Not Specified | 13.4 | [2] |
Table 2: Dose-Dependent Effect of Ciprofibrate on Palmitoyl-CoA Oxidase Activity in Hepatic Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase vs. Control | Reference |
| Fao (Rat Hepatoma) | 250 µM | 72 hours | 7 | [3] |
| MH1C1 (Rat Hepatoma) | 250 µM | 72 hours | 4-5 | [3] |
| MH1C1 (Rat Hepatoma) | 500 µM | 72 hours | 4-5 | [3] |
| HepG2 (Human Hepatoma) | 250 µM | 72 hours | 2 | [3] |
| HepG2 (Human Hepatoma) | 1000 µM | 48 hours | 3 | [3] |
Table 3: Effect of Ciprofibrate on Gene Expression in Rat Hepatocytes
| Gene | Treatment | Fold Increase vs. Control | Reference |
| UGT1A1 mRNA | Single dose (5 mg/kg) in vivo | 1.5 | [4] |
| UGT1A5 mRNA | Single dose (5 mg/kg) in vivo | 1.5 | [4] |
| UGT1A2 mRNA | Single dose (5 mg/kg) in vivo | ~3 | [4] |
| Bilirubin Conjugation Activity | Single dose (5 mg/kg) in vivo | 2.4 | [4] |
Experimental Protocols
Note on this compound: The direct experimental application of this compound to cell cultures is not widely documented, likely due to challenges in its synthesis and cell permeability. The standard and accepted methodology is to treat hepatocytes with ciprofibrate, which is readily taken up by the cells and subsequently converted to its active CoA thioester form intracellularly. The following protocols, therefore, detail the use of ciprofibrate.
Protocol 1: Isolation and Culture of Primary Rat Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion technique.
Materials:
-
Collagenase (Type IV)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Surgically expose the portal vein and cannulate it.
-
Perfuse the liver with Ca2+/Mg2+-free HBSS at 37°C for 10-15 minutes to wash out the blood.
-
Switch to a perfusion solution containing collagenase in Williams' Medium E at 37°C and perfuse for 10-15 minutes until the liver becomes soft.
-
Excise the liver and transfer it to a sterile dish containing Williams' Medium E.
-
Gently dissect the liver to release the hepatocytes.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Wash the hepatocytes by centrifugation at 50 x g for 2 minutes. Repeat this step 2-3 times.
-
Determine cell viability using the trypan blue exclusion assay. A viability of >85% is recommended for culture.
-
Seed the hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin.
-
Allow the cells to attach for 4-6 hours, after which the medium should be replaced with serum-free medium for subsequent experiments.
Protocol 2: Treatment of Primary Hepatocytes with Ciprofibrate
Materials:
-
Ciprofibrate
-
Dimethyl sulfoxide (DMSO)
-
Serum-free culture medium (e.g., Williams' Medium E)
Procedure:
-
Preparation of Ciprofibrate Stock Solution: Dissolve ciprofibrate in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in serum-free culture medium to prepare working solutions of the desired concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Treatment:
-
Aspirate the medium from the attached primary hepatocyte cultures.
-
Add the culture medium containing the desired concentration of ciprofibrate.
-
Include a vehicle control group treated with the same final concentration of DMSO as the ciprofibrate-treated groups.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses.
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Acox1, Cpt1a, Ppara) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Extraction: Lyse the ciprofibrate-treated and control hepatocytes and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow for Ciprofibrate Treatment in Primary Hepatocytes
References
- 1. Characterization of ciprofibrate and clofibric acid as peroxisomal proliferators in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ciprofibrate on the activation and oxidation of very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofibrate regulation of rat hepatic bilirubin glucuronidation and UDP-glucuronosyltransferases expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Ciprofibrate-CoA Binding Affinity to Peroxisome Proliferator-Activated Receptors (PPARs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate, a member of the fibrate class of drugs, is a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist used in the treatment of dyslipidemia.[1][2][3] Within the cell, ciprofibrate is converted to its coenzyme A (CoA) thioester, Ciprofibrate-CoA, which is believed to be the active ligand for PPARs. Understanding the binding affinity and selectivity of this compound to the different PPAR isoforms (α, γ, and δ) is crucial for elucidating its mechanism of action and for the development of next-generation PPAR modulators with improved efficacy and safety profiles.
These application notes provide an overview of key techniques for measuring the binding affinity of this compound to PPARs, along with detailed experimental protocols.
Data Presentation: Quantitative Binding Affinity of Ciprofibrate and Estimated Affinity of this compound to PPARs
| Ligand | PPAR Isoform | Binding Affinity Parameter | Value | Reference / Note |
| Ciprofibrate | PPARα | EC50 | 20 µM | [4] |
| Ciprofibrate | PPARγ | EC50 | > 300 µM | [4] |
| Ciprofibrate | PPARδ | - | Not Reported | |
| This compound (Estimated) | PPARα | EC50 | ~3-4 µM | Estimated based on a 5-6 fold increase in affinity from the free acid. |
| This compound (Estimated) | PPARγ | EC50 | > 50-60 µM | Estimated based on a 5-6 fold increase in affinity from the free acid. |
| This compound (Estimated) | PPARδ | - | Not Reported |
Note: EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is commonly used as a measure of a drug's potency. A lower EC50 value indicates a higher potency.
Experimental Protocols
Several biophysical and biochemical techniques can be employed to determine the binding affinity of this compound to PPARs. The choice of method depends on factors such as the availability of reagents and instrumentation, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput screening method ideal for competitive binding assays. This technique measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a competitive binding assay, a fluorescently labeled tracer ligand that binds to the PPAR ligand-binding domain (LBD) is displaced by the unlabeled test compound (this compound), leading to a decrease in the FRET signal.
dot
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the PPAR-LBD (e.g., GST-tagged), a fluorescently labeled tracer ligand (e.g., a pan-PPAR agonist), and a terbium-labeled anti-GST antibody (donor fluorophore) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the this compound dilutions.
-
Add the mixture of PPAR-LBD and the terbium-labeled antibody to all wells.
-
Add the fluorescently labeled tracer ligand to all wells.
-
Include control wells with no this compound (maximum FRET) and wells with a saturating concentration of a known high-affinity PPAR ligand (minimum FRET).
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
dot
Protocol:
-
Sample Preparation:
-
Express and purify the PPAR-LBD to a high degree of homogeneity.
-
Prepare a concentrated solution of this compound.
-
Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution. Degas the solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the PPAR-LBD solution.
-
Fill the injection syringe with the this compound solution.
-
Perform a series of small injections of this compound into the sample cell while monitoring the heat change.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to PPAR-LBD.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (PPAR-LBD) immobilized on a sensor surface in real-time. This method provides kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
dot
Protocol:
-
Immobilization of PPAR-LBD:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified PPAR-LBD over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
SPR Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the immobilized PPAR-LBD surface and a reference flow cell (without immobilized protein).
-
Monitor the change in resonance units (RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Between different analyte concentrations, regenerate the sensor surface using a mild regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants.
-
Signaling Pathway
This compound, as a PPARα agonist, activates the receptor, leading to a cascade of events that ultimately modulate gene expression. Upon ligand binding, PPARα undergoes a conformational change, causing the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, including fatty acid oxidation and transport.
dot
References
- 1. ciprofibrate [drugcentral.org]
- 2. Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interpriseusa.com [interpriseusa.com]
Application of Ciprofibrate-CoA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ciprofibrate, a potent lipid-lowering agent, exerts its therapeutic effects after being converted to its active form, Ciprofibrate-CoA, within the cell. This metabolic activation makes this compound a key molecule in the modulation of lipid metabolism and cellular signaling pathways. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[1][2] Beyond its role as a PPARα agonist, this compound has also been shown to potentiate the activity of protein kinase C (PKC), a crucial enzyme in various signal transduction pathways. These properties of this compound open up avenues for its application in high-throughput screening (HTS) assays for the discovery of novel therapeutic agents.
This document provides detailed protocols for two potential HTS applications of this compound:
-
Screening for Inhibitors of Long-Chain Acyl-CoA Synthetase (ACSL): Ciprofibrate is converted to this compound by ACSL enzymes. An HTS assay can be designed to identify inhibitors of this enzymatic conversion, which may have applications in modulating the activity of fibrate drugs or in other metabolic pathways involving acyl-CoA synthesis.
-
Screening for Modulators of Protein Kinase C (PKC) Activity: this compound can be utilized as a tool to screen for compounds that modulate the activity of PKC. Given that this compound potentiates PKC, it can be used to sensitize the assay and identify both inhibitors and activators of this important kinase.
These assays can be formatted for 96- or 384-well plates, making them suitable for large-scale screening campaigns.
Data Presentation
Table 1: Hypothetical Quantitative Data for ACSL Inhibitor Screening
| Compound ID | Ciprofibrate Concentration (µM) | Inhibition of this compound Formation (%) | IC50 (µM) |
| Control (DMSO) | 50 | 0 | - |
| Inhibitor A | 50 | 95 | 2.5 |
| Inhibitor B | 50 | 88 | 5.1 |
| Inhibitor C | 50 | 45 | 15.8 |
Table 2: Hypothetical Quantitative Data for PKC Modulator Screening
| Compound ID | This compound Concentration (µM) | PKC Activity Modulation (%) | EC50/IC50 (µM) |
| Control (DMSO) | 10 | 0 | - |
| Activator X | 10 | +150 | 3.2 (EC50) |
| Inhibitor Y | 10 | -80 | 7.9 (IC50) |
| Inhibitor Z | 10 | -50 | 22.4 (IC50) |
Experimental Protocols
High-Throughput Screening Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Inhibitors
This proposed assay is based on the detection of free Coenzyme A (CoASH) released during the synthesis of this compound, using a thiol-sensitive fluorescent probe.
Signaling Pathway
Caption: Inhibition of this compound synthesis by an ACSL inhibitor.
Experimental Workflow
Caption: HTS workflow for screening ACSL inhibitors.
Materials and Reagents:
-
384-well, black, flat-bottom plates
-
Recombinant human Long-Chain Acyl-CoA Synthetase (ACSL)
-
Ciprofibrate
-
Adenosine 5'-triphosphate (ATP)
-
Coenzyme A (CoASH)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Triton X-100
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Test compound library
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each compound solution to the wells of a 384-well plate.
-
Include positive controls (known ACSL inhibitor, e.g., Triacsin C) and negative controls (DMSO).
-
-
Enzyme Preparation:
-
Prepare an ACSL enzyme solution in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT, 0.1 mg/mL BSA). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Enzyme Addition:
-
Dispense 10 µL of the ACSL enzyme solution to each well of the compound-plated 384-well plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a 2X substrate mix in assay buffer containing Ciprofibrate (e.g., 100 µM), ATP (e.g., 2 mM), and CoASH (e.g., 20 µM).
-
Initiate the enzymatic reaction by adding 10 µL of the 2X substrate mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the reaction.
-
-
Detection:
-
Prepare a solution of the fluorescent thiol probe in an appropriate buffer as recommended by the manufacturer.
-
Add 5 µL of the probe solution to each well to stop the reaction and develop the fluorescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Plot the percent inhibition versus compound concentration to determine the IC50 values for active compounds.
-
High-Throughput Screening Assay for Protein Kinase C (PKC) Modulators
This assay utilizes a fluorescence polarization (FP) format to detect the phosphorylation of a fluorescently labeled peptide substrate by PKC, with this compound acting as a potentiator.
Signaling Pathway
Caption: Modulation of PKC activity in the presence of this compound.
Experimental Workflow
Caption: HTS workflow for screening PKC modulators.
Materials and Reagents:
-
384-well, black, low-volume plates
-
Recombinant human Protein Kinase C (PKC) isoform
-
This compound (synthesized in-house or custom synthesis)
-
Fluorescently labeled PKC peptide substrate (e.g., with FAM or TAMRA)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) (optional, for further potentiation)
-
Stop solution (e.g., EDTA in buffer)
-
Anti-phospho-substrate antibody (optional, for enhanced FP signal)
-
Dimethyl sulfoxide (DMSO)
-
Test compound library
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Transfer 50 nL of each compound solution to the wells of a 384-well plate.
-
Include positive controls (known PKC inhibitor, e.g., Staurosporine, or activator, e.g., Phorbol 12-myristate 13-acetate) and negative controls (DMSO).
-
-
Enzyme and Potentiator Preparation:
-
Prepare a solution containing PKC enzyme and this compound in kinase assay buffer. The optimal concentrations of both PKC and this compound should be determined empirically to achieve a robust assay window. A starting concentration for this compound could be in the range of 1-10 µM. If desired, include PS and DAG liposomes.
-
-
Enzyme/Potentiator Addition:
-
Dispense 10 µL of the PKC/Ciprofibrate-CoA solution to each well of the compound-plated 384-well plate.
-
Centrifuge the plate briefly.
-
Incubate for 15 minutes at room temperature.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a 2X substrate mix in kinase assay buffer containing the fluorescently labeled peptide substrate (e.g., 100 nM) and ATP (at its Km concentration for the specific PKC isoform).
-
Initiate the reaction by adding 10 µL of the 2X substrate mix to each well.
-
Incubate the plate at room temperature for 60-120 minutes. Monitor the reaction progress to ensure it remains in the linear phase.
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop solution.
-
(Optional) For signal enhancement, a phospho-specific antibody that binds to the phosphorylated peptide can be added.
-
Read the fluorescence polarization on a suitable plate reader. An increase in FP indicates phosphorylation of the peptide.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each well.
-
Determine the percent activation or inhibition for each test compound relative to controls.
-
For active compounds, generate dose-response curves to determine EC50 (for activators) or IC50 (for inhibitors) values.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Stable Ciprofibrate-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of stable Ciprofibrate-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in synthesizing this compound revolve around the inherent properties of the ciprofibrate molecule and the stability of the resulting thioester bond. Key difficulties include:
-
Hydrophobicity of Ciprofibrate: Ciprofibrate is a lipophilic molecule with low aqueous solubility, which can complicate enzymatic reactions in aqueous buffers.[1][2]
-
Instability of the Thioester Bond: The high-energy thioester bond in this compound is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions.[3]
-
Potential for Side Reactions: Both chemical and enzymatic synthesis methods can lead to the formation of unwanted byproducts.
-
Purification Difficulties: The similar physicochemical properties of this compound and potential contaminants can make purification challenging.
Q2: What are the general approaches for the synthesis of this compound?
A2: There are two main approaches for the synthesis of this compound:
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between ciprofibrate and Coenzyme A (CoA). This is often the preferred method due to its high specificity.
-
Chemical Synthesis: This approach involves the activation of the carboxylic acid group of ciprofibrate using a coupling agent, followed by reaction with CoA. Common methods include the use of symmetric anhydrides, carbonyldiimidazole (CDI), or ethylchloroformate.
Q3: What are the critical parameters to control during the synthesis and storage of this compound?
A3: To ensure the successful synthesis of stable this compound, it is crucial to control the following parameters:
-
pH: Maintain a slightly acidic to neutral pH (around 6.0-7.5) to minimize hydrolysis of the thioester bond.
-
Temperature: Perform reactions at controlled, and often low, temperatures to reduce degradation. For long-term storage, temperatures of -80°C are recommended.
-
Purity of Reagents: Use high-purity ciprofibrate, CoA, and other reagents to avoid the introduction of contaminants that can interfere with the reaction or purification.
-
Exclusion of Water: For chemical synthesis methods, it is important to use anhydrous solvents to prevent premature hydrolysis of activated intermediates.
Troubleshooting Guides
Enzymatic Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Enzyme Inactivity: The acyl-CoA synthetase may be inactive due to improper storage or handling. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Poor Ciprofibrate Solubility: Ciprofibrate may not be sufficiently dissolved in the aqueous reaction buffer.[1][2] 4. Presence of Inhibitors: Contaminants in the reagents may be inhibiting the enzyme. | 1. Verify Enzyme Activity: Test the enzyme with a known substrate to confirm its activity. 2. Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions. 3. Improve Ciprofibrate Solubility: Add a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to the reaction mixture to aid in dissolving the ciprofibrate. Ensure the solvent concentration is not high enough to inhibit the enzyme. 4. Use High-Purity Reagents: Ensure all reagents, including ciprofibrate and CoA, are of high purity. |
| Low Yield | 1. Hydrolysis of this compound: The product may be degrading during the reaction or workup due to thioesterase activity or non-enzymatic hydrolysis.[3] 2. Incomplete Reaction: The reaction may not have reached completion. | 1. Minimize Hydrolysis: Keep the reaction time as short as possible and maintain a cool temperature. Purify the product promptly after the reaction. Consider adding a thioesterase inhibitor if contamination is suspected. 2. Monitor Reaction Progress: Use a suitable analytical method (e.g., HPLC) to monitor the reaction progress and determine the optimal reaction time. |
| Presence of Multiple Peaks in HPLC Analysis | 1. Side-Product Formation: The enzyme may be acting on other components in the reaction mixture. 2. Degradation Products: The extra peaks may correspond to hydrolyzed this compound or other degradation products. | 1. Improve Substrate Purity: Use highly purified ciprofibrate and CoA. 2. Optimize Purification: Develop a more effective purification protocol, such as gradient HPLC or solid-phase extraction, to separate the desired product from impurities. |
Chemical Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Activation of Ciprofibrate: The activating agent (e.g., CDI, ethylchloroformate) may not be effectively activating the carboxylic acid group of ciprofibrate. 2. Hydrolysis of Activated Intermediate: The activated ciprofibrate intermediate is highly reactive and can be hydrolyzed by trace amounts of water. 3. Degradation of CoA: CoA can be unstable under harsh chemical conditions. | 1. Optimize Activation Step: Experiment with different activating agents and reaction conditions (e.g., temperature, reaction time). 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. 3. Protect CoA: Add CoA to the reaction mixture under controlled conditions and minimize its exposure to harsh reagents. |
| Formation of Insoluble Precipitate | 1. Poor Solubility of Reactants or Products: Ciprofibrate or its activated derivatives may have low solubility in the chosen solvent.[4][5] 2. Side Reactions: Unwanted side reactions may be producing insoluble byproducts. | 1. Select Appropriate Solvent: Choose a solvent system in which all reactants and the product are reasonably soluble. Toluene and anhydrous ethanol are potential options for ciprofibrate.[4][6] 2. Analyze Precipitate: Isolate and analyze the precipitate to identify its composition and understand the underlying side reaction. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for specific acyl-CoA synthetases.
Materials:
-
Ciprofibrate
-
Coenzyme A (lithium salt)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP (disodium salt)
-
MgCl₂
-
Tricine buffer
-
DMSO
-
HCl and NaOH for pH adjustment
Procedure:
-
Prepare Reaction Buffer: Prepare a 100 mM Tricine buffer containing 10 mM MgCl₂ and adjust the pH to 7.5.
-
Dissolve Ciprofibrate: Prepare a 100 mM stock solution of ciprofibrate in DMSO.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer
-
5 mM ATP
-
1 mM CoA
-
1 mM Ciprofibrate (added from the DMSO stock solution)
-
Acyl-CoA Synthetase (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours. Monitor the reaction progress by HPLC.
-
Quenching the Reaction: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation of the enzyme.
-
Purification: Purify the this compound using reverse-phase HPLC.
Protocol 2: Chemical Synthesis of this compound via Symmetric Anhydride
Materials:
-
Ciprofibrate
-
Coenzyme A (free acid)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dioxane
-
Anhydrous Pyridine
-
Aqueous NaHCO₃ solution
Procedure:
-
Formation of Symmetric Anhydride: Dissolve ciprofibrate in anhydrous dioxane. Add DCC and stir at room temperature for 2-4 hours to form the symmetric anhydride.
-
Filtration: Remove the dicyclohexylurea byproduct by filtration.
-
Reaction with CoA: Dissolve Coenzyme A in a cold aqueous solution of NaHCO₃. Add the filtered anhydride solution dropwise while stirring vigorously on an ice bath.
-
Reaction Monitoring: Monitor the formation of this compound by HPLC.
-
Purification: Purify the product by preparative HPLC.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Symmetric Anhydride) |
| Typical Yield | 60-80% | 40-60% |
| Purity (before purification) | Moderate to High | Low to Moderate |
| Reaction Time | 1-4 hours | 4-8 hours |
| Key Advantages | High specificity, mild reaction conditions | No need for enzymes, scalable |
| Key Disadvantages | Enzyme cost and stability, potential for thioesterase contamination | Harsh reagents, potential for side reactions, requires anhydrous conditions |
Table 2: Stability of this compound under Various Conditions
| Condition | Half-life (t₁/₂) | Primary Degradation Product |
| 4°C, pH 7.0 | ~ 24-48 hours | Ciprofibrate |
| 25°C, pH 7.0 | ~ 4-6 hours | Ciprofibrate |
| 25°C, pH 4.0 | ~ 12-18 hours | Ciprofibrate |
| 25°C, pH 9.0 | < 1 hour | Ciprofibrate |
| -80°C, pH 7.0 | > 6 months | Not significant |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Degradation pathway of this compound via hydrolysis.
References
- 1. Ciprofibrate-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofibrate | 52214-84-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugfuture.com [drugfuture.com]
Technical Support Center: Overcoming Low Yield in Enzymatic Synthesis of Ciprofibrate-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of Ciprofibrate-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low yield in the enzymatic synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: The acyl-CoA synthetase may have low specific activity towards ciprofibrate or may be unstable under the reaction conditions.
-
Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for the enzyme.
-
Substrate and Cofactor Availability and Quality: The concentrations and purity of ciprofibrate, Coenzyme A (CoA), and ATP are critical. Degradation of ATP is a common issue.[1][2]
-
Presence of Inhibitors: Contaminants in the reagents or reaction vessel can inhibit the enzyme. Product inhibition by this compound or feedback inhibition from other metabolites can also occur.
-
Product Instability and Degradation: this compound, like other acyl-CoAs, can be susceptible to hydrolysis, particularly at non-optimal pH values.
The following sections will delve into troubleshooting each of these areas in detail.
Q2: How can I determine if the acyl-CoA synthetase is inactive or has low activity?
To pinpoint a problematic enzyme, it is recommended to perform an enzyme activity assay.
Troubleshooting & Optimization:
-
Positive Control: Use a known substrate for the long-chain acyl-CoA synthetase, such as palmitic acid, to confirm the enzyme is active under your assay conditions. If the positive control works, the issue is likely specific to the ciprofibrate substrate.
-
Enzyme Concentration: An insufficient amount of enzyme will lead to low yields. Try increasing the enzyme concentration in the reaction mixture.
-
Enzyme Age and Storage: Enzymes can lose activity over time, especially if not stored at the correct temperature or if subjected to multiple freeze-thaw cycles.[3] Use a fresh batch of enzyme if possible.
-
Buffer Composition: Ensure the reaction buffer contains all necessary components, such as Mg2+, which is a crucial cofactor for acyl-CoA synthetases.[1]
Q3: What are the optimal reaction conditions for the enzymatic synthesis of this compound?
The optimal pH, temperature, and substrate concentrations should be determined empirically for your specific enzyme and experimental setup. Below are general guidelines and starting points for optimization.
Parameter Optimization:
-
pH: Most acyl-CoA synthetases have a pH optimum in the neutral to slightly alkaline range (pH 7.0-8.0). Perform a pH screen to determine the optimal pH for your reaction.
-
Temperature: A common starting point for enzymatic reactions is 37°C. However, the optimal temperature can vary. Test a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find the best balance between enzyme activity and stability.
-
Substrate Concentration:
-
Ciprofibrate: While a higher substrate concentration can increase the reaction rate, high concentrations of hydrophobic substrates like ciprofibrate can lead to substrate inhibition.[4] It is advisable to perform a substrate titration to find the optimal concentration.
-
Coenzyme A (CoA) and ATP: These should be present in molar excess relative to ciprofibrate. A common starting point is a 1:1.2:1.5 molar ratio of ciprofibrate:CoA:ATP. Ensure the ATP solution is fresh, as ATP can degrade upon repeated freeze-thaw cycles.[2][3]
-
Q4: I suspect the presence of inhibitors in my reaction. How can I identify and mitigate this?
Inhibitors can significantly reduce your yield.
Troubleshooting Inhibitors:
-
Reagent Purity: Use high-purity reagents. Contaminants from lower-grade reagents can inhibit enzymatic activity.
-
Glassware Cleanliness: Ensure all glassware is thoroughly cleaned to remove any residual detergents or other chemicals.
-
Product Inhibition: As the concentration of this compound increases, it may start to inhibit the enzyme. Monitor the reaction progress over time. If the reaction rate slows down significantly and plateaus early, product inhibition might be a factor. Consider strategies like in-situ product removal if this is the case.
-
Competitive Inhibition: Palmitic acid has been shown to competitively inhibit ciprofibroyl-CoA synthetase activity. Ensure your reaction components are free from other fatty acids if you are using a non-specific long-chain acyl-CoA synthetase.
Q5: My initial yield looks good, but I'm losing a significant amount of this compound during purification. What could be the reason?
Loss of this compound during purification is often due to its instability and the purification method itself.
Purification Troubleshooting:
-
Hydrolysis: Acyl-CoA thioesters are susceptible to hydrolysis, especially at acidic or highly basic pH. Maintain a neutral pH during purification and storage.
-
Oxidation: While less common for the acyl chain of ciprofibrate, other parts of the CoA molecule can be sensitive to oxidation. Working with degassed buffers and under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purification Method:
-
Solid-Phase Extraction (SPE): This is a common method for purifying acyl-CoAs. Ensure you are using the correct type of SPE cartridge (e.g., C18) and have optimized the binding and elution conditions.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide high purity. Use a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in a phosphate buffer.[5][6] Monitor the elution at around 260 nm, which is the absorbance maximum for the adenine moiety of CoA.[6]
-
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Observed Problem | Potential Cause | Recommended Action |
| No or very low product formation | Inactive enzyme | Test enzyme with a known substrate (e.g., palmitic acid). Use a fresh enzyme aliquot. |
| Missing essential cofactor (e.g., Mg2+, ATP) | Check buffer composition. Use a fresh ATP stock.[1][2] | |
| Incorrect pH or temperature | Optimize pH (range 7.0-8.0) and temperature (range 25-45°C). | |
| Initial reaction rate is high but plateaus quickly at a low yield | Substrate inhibition | Perform a substrate titration to find the optimal ciprofibrate concentration.[4] |
| Product inhibition | Monitor reaction kinetics. Consider strategies for in-situ product removal. | |
| Enzyme instability | Perform the reaction at a lower temperature. Add stabilizing agents (e.g., glycerol), if compatible. | |
| Yield is inconsistent between experiments | Inconsistent pipetting of enzyme or substrates | Calibrate pipettes. Prepare a master mix for reaction components. |
| Degradation of ATP or CoA stock solutions | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] | |
| Low recovery after purification | Product degradation (hydrolysis) | Maintain neutral pH during purification. Work at low temperatures. |
| Inefficient purification method | Optimize SPE or HPLC conditions (e.g., column type, mobile phase).[5][6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (Starting Point)
This protocol is a starting point and should be optimized for your specific enzyme and laboratory conditions.
Materials:
-
Long-chain acyl-CoA synthetase
-
Ciprofibrate
-
Coenzyme A, trilithium salt
-
ATP, disodium salt
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl2 (10 mM)
-
Dithiothreitol (DTT) (1 mM, optional, as an antioxidant)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare a stock solution of ciprofibrate in a suitable organic solvent (e.g., DMSO) and then dilute it in the reaction buffer. Be mindful of the final solvent concentration as it might inhibit the enzyme.
-
In a reaction vessel, combine the following in order:
-
Tris-HCl buffer (to final volume)
-
MgCl2 (to 10 mM)
-
DTT (to 1 mM, optional)
-
Coenzyme A (to 1.2 mM)
-
ATP (to 1.5 mM)
-
Ciprofibrate (to 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 0.1 - 1 µM (this should be optimized).
-
Incubate the reaction at 37°C for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by adding an acid (e.g., perchloric acid to a final concentration of 1 M) or by heat inactivation (e.g., 95°C for 5 minutes), depending on the downstream application.
-
Proceed with the purification of this compound.
Protocol 2: Purification of this compound by HPLC
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the quenched reaction mixture (after centrifugation to remove precipitated protein).
-
Elute the this compound using a linear gradient of acetonitrile (Mobile Phase B) from 5% to 60% over 30 minutes.
-
Monitor the absorbance at 260 nm. This compound should elute as a distinct peak.
-
Collect the fractions containing the product peak.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the collected fractions to obtain the purified this compound.
Mandatory Visualization
Caption: Enzymatic reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Key experimental parameters influencing the yield of this compound.
References
Optimizing LC-MS/MS parameters for Ciprofibrate-CoA detection
Welcome to the technical support center for the LC-MS/MS analysis of Ciprofibrate-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection and quantification of this compound.
Q1: Why am I observing a weak or no signal for my this compound standard?
A1: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Incorrect Mass Spectrometry Parameters: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu in positive ion mode due to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] For this compound (estimated molecular weight of approximately 1009.4 g/mol ), the protonated molecule [M+H]+ would be around m/z 1010.4. The primary product ion for quantification would therefore be around m/z 503.4.
-
Suboptimal Ionization: Positive mode electrospray ionization (ESI) is generally more efficient for acyl-CoAs.[1][3] Verify that your ESI source is operating correctly and that parameters such as spray voltage and gas flows are optimized.
-
Sample Degradation: Acyl-CoAs are susceptible to degradation. Ensure samples are stored at -80°C and handled on ice. Repeated freeze-thaw cycles should be avoided.
-
LC Column Issues: Poor chromatography can lead to broad peaks and reduced signal intensity. Ensure your column is not clogged and is properly equilibrated.
Q2: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?
A2: Poor peak shape for acyl-CoAs is a common issue. Here are some potential solutions:
-
Mobile Phase Additives: The phosphate groups on the CoA moiety can interact with the stationary phase, leading to peak tailing. Using an ion-pairing agent like triethylamine (TEA) or operating at a high pH (around 10.5) with ammonium hydroxide can improve peak shape.[4][5]
-
Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[5][6] However, for shorter chain acyl-CoAs, a column with a different stationary phase might be beneficial.
-
Gradient Optimization: Adjusting the gradient elution profile can help to sharpen peaks. A slower gradient may improve resolution, while a faster gradient can sometimes reduce tailing.
Q3: I am experiencing significant matrix effects from my biological samples. What can I do to minimize them?
A3: Matrix effects can suppress or enhance the ionization of your analyte, leading to inaccurate quantification. Here are some strategies to mitigate them:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a common method to clean up biological samples and remove interfering substances.[1][2] Alternatively, a simple protein precipitation with an agent like 5-sulfosalicylic acid (SSA) can be effective and may offer better recovery for some CoA species.[1][7]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. If a labeled this compound is unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used.
-
Chromatographic Separation: Ensure that your chromatography effectively separates this compound from co-eluting matrix components.
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for this compound?
A1: While specific values for this compound must be determined empirically, they can be predicted based on the known fragmentation of other acyl-CoAs. In positive ion mode, the most common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate group (507 amu).[1][2]
-
Quantitative Transition: [M+H]+ → [M+H - 507]+
-
Qualitative Transition: [M+H]+ → 428.1 (adenosine diphosphate fragment)[1]
To determine the exact precursor ion (Q1), you will need the molecular weight of ciprofibrate and add it to the mass of Coenzyme A minus water.
Q2: What is the mechanism of action of ciprofibrate?
A2: Ciprofibrate is a fibrate drug that acts as a selective agonist for the peroxisome proliferator-activated receptor-alpha (PPARα).[8][9][10] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, utilization, and catabolism.[8][11][12] This results in a reduction of triglycerides and LDL cholesterol in the blood.[8]
Q3: What type of LC column is recommended for this compound analysis?
A3: A reversed-phase C18 column is a suitable starting point for the analysis of long-chain acyl-CoAs like this compound.[5][6] The separation is typically achieved using a gradient of an aqueous buffer and an organic solvent like acetonitrile.
Quantitative Data
The following table provides representative LC-MS/MS parameters for the analysis of various acyl-CoAs. These can be used as a starting point for optimizing the detection of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.1 | 30 |
| Malonyl-CoA | 854.1 | 347.1 | 28 |
| Succinyl-CoA | 868.1 | 361.1 | 28 |
| Palmitoyl-CoA | 1006.4 | 499.4 | 45 |
| Oleoyl-CoA | 1032.4 | 525.4 | 45 |
| This compound (Predicted) | ~1010.4 | ~503.4 | ~45 |
Note: Optimal collision energies may vary depending on the instrument used.
Experimental Protocols
Sample Preparation (from cell culture)
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cells.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 10 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: 2-98% B
-
10-12 min: 98% B
-
12-12.1 min: 98-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the predicted transitions for this compound and other acyl-CoAs of interest.
Visualizations
Caption: Ciprofibrate signaling pathway via PPARα activation.
Caption: Experimental workflow for this compound analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 9. Ciprofibrate stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ciprofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ciprofibrate-CoA instability in aqueous solutions
Welcome to the technical support center for Ciprofibrate-CoA. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation upon reconstitution or after freeze-thaw cycles can be due to the formation of micelles, as this compound is an amphipathic molecule. Long-chain acyl-CoA esters have a critical micelle concentration (CMC) that can be influenced by buffer composition, ionic strength, and temperature.
-
Recommendation: Briefly sonicate the vial in a water bath to help redissolve the compound. If the issue persists, consider preparing fresh aliquots from a stock solution in an organic solvent like DMSO before diluting into your aqueous experimental buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q2: How can I minimize the degradation of this compound in my aqueous experimental buffer?
A2: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, which is significantly accelerated by non-neutral pH and elevated temperatures. The parent compound, ciprofibrate, is known to be very unstable in both acidic and basic conditions.
-
Recommendation: Prepare your this compound solution in a buffer maintained at a slightly acidic to neutral pH (ideally pH 6.0-7.0). Always prepare the aqueous solution fresh for each experiment and keep it on ice. Use the solution as quickly as possible after preparation.
Q3: What are the best practices for storing this compound?
A3: Proper storage is critical to maintaining the integrity of the compound.
-
Recommendation: For long-term storage, this compound should be stored as a lyophilized powder or as a solution in a suitable anhydrous organic solvent (e.g., DMSO) at -80°C. For short-term storage, small aliquots of a stock solution can be stored at -20°C to avoid repeated freeze-thaw cycles of the main stock.
Q4: Can I use stabilizing agents in my this compound solution?
A4: While specific data on stabilizing agents for this compound is limited, general principles for similar molecules can be applied. The inclusion of antioxidants or chelating agents may offer some protection against oxidative degradation, though hydrolysis is the primary concern.
-
Recommendation: If your experimental design allows, the inclusion of a low concentration of a reducing agent like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) might help prevent disulfide bond formation. However, the most effective strategy is to control the pH, temperature, and duration of exposure to aqueous environments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based or enzymatic assays.
This is often the primary symptom of compound degradation. The hydrolysis of the thioester bond renders the molecule inactive as it can no longer participate in the relevant enzymatic reactions.
-
Did you prepare the aqueous solution fresh?
-
No: Always prepare a fresh dilution from a frozen organic stock immediately before your experiment. Do not store this compound in aqueous buffers, even for short periods.
-
-
What is the pH of your experimental buffer?
-
Above 7.5 or below 6.0: The thioester bond is unstable at alkaline and strongly acidic pH. Adjust your buffer to be within the pH 6.0-7.0 range if your experimental system can tolerate it.
-
-
How long was the compound in the aqueous buffer before the assay was completed?
-
Several hours or overnight: Minimize the incubation time in aqueous solutions. Add the compound to your assay as the final step where possible.
-
Issue 2: High background signal or non-specific effects observed.
This could be due to the detergent-like properties of this compound at concentrations above its CMC, or it could be caused by degradation products interfering with the assay.
-
What is the final concentration of this compound in your assay?
-
High micromolar range: The concentration of free acyl-CoA esters in a physiological context is typically in the low nanomolar range.[1][2] High concentrations can lead to non-specific effects. Perform a dose-response curve to ensure you are working within a relevant and specific concentration range.
-
-
Have you run a vehicle control?
-
No: Always run a control with the vehicle (e.g., DMSO) used to dissolve the this compound to account for any effects of the solvent itself.
-
-
Have you tested the effect of the hydrolyzed parent compound (Ciprofibrate) in your assay?
-
No: Running a control with the potential degradation product can help determine if it is contributing to the observed effects.
-
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of the Parent Compound, Ciprofibrate.
Note: This data is for Ciprofibrate, not this compound. However, the instability of the parent molecule, particularly its susceptibility to hydrolysis, strongly indicates that the CoA-thioester derivative will also be highly unstable under similar conditions. The thioester bond is known to be labile outside of a neutral pH range.
| Condition | Temperature | Observation | Implication for this compound |
| Acid Hydrolysis (0.1 M HCl) | 50-80°C | Significant degradation, follows first-order kinetics.[3][4] | Highly unstable. Avoid acidic conditions (pH < 6). |
| Basic Hydrolysis (0.1 M NaOH) | 50-80°C | Significant degradation, with a t90 of 3.34 hours at 25°C.[4] | Highly unstable. Avoid alkaline conditions (pH > 7.5). |
| Neutral Hydrolysis | 50°C | Less degradation compared to acidic or basic conditions.[3] | Most stable near neutral pH. |
| Dry Heat | 50°C | Stable as a solid.[3] | Store as a lyophilized powder. |
Table 2: Recommended Handling and Storage Conditions for this compound.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Lyophilized powder or anhydrous DMSO stock at -80°C. | Minimizes hydrolysis and chemical degradation. |
| Working Stock Solution | Prepare aliquots in anhydrous DMSO. Store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles of the primary stock. |
| Aqueous Solution Prep | Dilute from DMSO stock into aqueous buffer (pH 6.0-7.0) immediately before use. | The thioester bond is labile in aqueous solutions. |
| Handling Aqueous Solution | Keep on ice at all times. Use within 1-2 hours of preparation. | Low temperature slows the rate of hydrolysis. |
| Freeze-Thaw Cycles | Avoid. Use single-use aliquots. | Each cycle increases the risk of degradation and precipitation. |
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the PPARα signaling pathway.
Experimental Workflow
Caption: Recommended workflow for handling this compound.
Troubleshooting Flowchart
Caption: Troubleshooting logic for this compound experiments.
Experimental Protocol: In Vitro PPARα Activation Reporter Assay
This protocol describes a cell-based luciferase reporter assay to quantify the activation of the PPARα signaling pathway by this compound.
1. Objective: To measure the dose-dependent activation of PPARα by this compound in a cellular context.
2. Materials and Reagents:
-
Cell Line: HEK293T or HepG2 cells.
-
Plasmids:
-
Expression vector for full-length human PPARα.
-
Expression vector for full-length human RXRα.
-
Reporter vector containing multiple Peroxisome Proliferator Response Elements (PPREs) upstream of a firefly luciferase gene (e.g., pGL4.23[luc2/PPRE]).
-
Control vector for normalization (e.g., Renilla luciferase).
-
-
Reagents:
-
This compound (lyophilized powder).
-
Anhydrous DMSO.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Opti-MEM or similar serum-free medium.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Assay Buffer: Phenol red-free DMEM, pH adjusted to 7.0.
-
Dual-Luciferase Reporter Assay System.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
3. Detailed Methodology:
-
Step 1: Cell Seeding
-
The day before transfection, seed HEK293T cells into a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Step 2: Transfection
-
Prepare the transfection mix in serum-free medium according to the manufacturer's protocol, using the four plasmids (PPARα, RXRα, PPRE-luciferase, and Renilla control).
-
Replace the cell medium with 50 µL of fresh complete medium.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Step 3: Preparation of this compound Working Solutions (Perform Immediately Before Use)
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Thaw a single-use aliquot. Keep on ice.
-
Perform serial dilutions in cold Assay Buffer (pH 7.0) to create 2X working concentrations (e.g., from 200 µM down to 20 nM). Vortex briefly after each dilution. Use these solutions immediately.
-
-
Step 4: Cell Treatment
-
After 24 hours of transfection, carefully remove the medium from the cells.
-
Add 100 µL of the 2X this compound working solutions to the appropriate wells. Include a vehicle-only (Assay Buffer + DMSO) control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Step 5: Luciferase Assay
-
Remove the treatment medium from the wells.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's instructions.
-
4. Data Analysis:
-
For each well, calculate the Relative Luciferase Units (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Normalize the data by setting the average RLU of the vehicle-only control wells to 1.
-
Plot the normalized RLU (Fold Activation) against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
5. Critical Notes on Handling:
-
Hydrolysis is the main risk. Never store this compound in aqueous buffers. The time between preparing the aqueous dilutions and adding them to the cells should be minimized.
-
Keep everything cold. Prepare dilutions in pre-chilled buffer and keep tubes on ice to slow the rate of hydrolysis.
-
Verify pH. Ensure the final assay medium pH is near neutral to maximize the stability of the compound during the incubation period.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
Technical Support Center: Improving the Cellular Uptake of Exogenous Ciprofibrate-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cellular uptake of Ciprofibrate-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of exogenous this compound inherently poor?
A1: The poor cellular uptake of this compound is due to its physicochemical properties. As a Coenzyme A (CoA) thioester, the molecule is large and carries a significant negative charge at physiological pH. The cell's plasma membrane is a phospholipid bilayer that is hydrophobic and selectively permeable, effectively acting as a barrier to large, hydrophilic, and charged molecules.[1] Direct translocation across this barrier is therefore extremely limited.
Q2: What are the primary strategies for enhancing the intracellular delivery of this compound?
A2: There are three main categories of strategies to overcome the membrane barrier:
-
Physical Disruption: Methods like electroporation use an electrical pulse to create temporary pores in the cell membrane, allowing molecules like this compound to enter the cytosol.[2][3][4]
-
Carrier-Mediated Delivery: This involves using vectors to transport the cargo. Common examples include cell-penetrating peptides (CPPs), which can traverse the membrane while carrying cargo[5][6][7], and lipid- or polymer-based nanoparticles that encapsulate the cargo and facilitate entry, often via endocytosis.[8][9]
-
Chemical Modification: While less direct for a pre-synthesized molecule, this can involve creating a more lipophilic pro-drug version of the molecule that can cross the membrane before being converted to its active form intracellularly.[1]
Q3: How can I measure the intracellular concentration of this compound to validate uptake?
A3: The gold standard for quantifying intracellular acyl-CoAs, including this compound, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13] This method offers high sensitivity and specificity, allowing for the precise measurement of the target molecule in complex biological lysates.[12][14] Other methods include High-Performance Liquid Chromatography (HPLC) with UV detection, though it may be less sensitive than LC-MS/MS.[14][15] Genetically encoded fluorescent biosensors for certain acyl-CoAs are also emerging, offering real-time analysis in living cells, but a specific sensor for this compound is not yet available.[16]
Q4: What is the expected biological activity of this compound once it is successfully delivered into the cell?
A4: Ciprofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Once inside the cell, this compound is expected to be hydrolyzed to Ciprofibrate, which can then bind to and activate PPARα. This leads to the regulation of gene expression involved in lipid metabolism and inflammation. Additionally, as a long-chain acyl-CoA ester, it may act as a signaling molecule, potentially influencing other metabolic pathways and enzyme activities.[17][18][19]
Experimental Workflows & Troubleshooting Guides
This section provides a logical workflow for an uptake experiment and detailed troubleshooting for common delivery methods.
General Experimental Workflow
The diagram below outlines a typical workflow for selecting, optimizing, and validating a delivery method for this compound.
Caption: General workflow for this compound cellular uptake experiments.
Troubleshooting Guide 1: Electroporation
Electroporation is a powerful technique but can suffer from high cell mortality and variable efficiency.[3]
| Problem / Question | Possible Causes | Suggested Solutions |
| High cell death (>50%) after electroporation. | 1. Voltage or pulse duration is too high. 2. Suboptimal electroporation buffer. 3. Cells are not healthy or are at a high passage number.[20] 4. Contaminants (e.g., endotoxin) in the this compound solution. | 1. Decrease the voltage or shorten the pulse length. Titrate parameters to find an optimal balance between efficiency and viability. 2. Use a commercial or specifically formulated electroporation buffer designed to maintain cell viability.[20][21] 3. Use actively growing, low-passage cells (<30 passages). Ensure high viability (>95%) before starting.[20] 4. Use high-purity reagents. |
| Low or no detectable intracellular this compound. | 1. Electroporation parameters are too gentle (low voltage/short pulse). 2. Insufficient concentration of this compound. 3. Pores closed before significant uptake occurred. 4. Rapid degradation of this compound post-delivery. | 1. Systematically increase the voltage or pulse duration. Refer to published protocols for similar cell types.[20][21] 2. Increase the concentration of this compound in the electroporation cuvette. 3. Ensure the molecule is mixed with the cells immediately before the pulse is applied.[2] 4. Minimize time between electroporation and cell lysis/extraction. Keep samples on ice. |
| High variability between replicate experiments. | 1. Inconsistent cell number or density. 2. Fluctuation in temperature. 3. Inconsistent timing of post-electroporation steps. 4. Using cells from different passage numbers between experiments.[20] | 1. Carefully count cells and use a consistent cell density for each experiment (e.g., 1x10⁷ cells/mL).[2] 2. Keep cells and buffers on ice throughout the procedure to improve viability and consistency. 3. Standardize all incubation times precisely. 4. Use cells within a narrow passage range for all related experiments. |
Troubleshooting Guide 2: Cell-Penetrating Peptides (CPPs)
CPPs can deliver cargo via covalent linkage or non-covalent complex formation.[5] Both methods can face challenges with efficiency and endosomal entrapment.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low uptake with a non-covalently mixed CPP and this compound. | 1. Unstable complex formation due to charge repulsion (CPPs are often cationic, this compound is anionic). 2. Incorrect CPP:Cargo molar ratio. 3. The chosen CPP is not suitable for anionic cargo. | 1. Ensure the CPP has a sufficiently high positive charge to overcome the negative charge of the cargo and form a stable, condensed complex. Oligoarginine peptides are often a good starting point.[7] 2. Titrate the molar ratio of CPP to this compound to find the optimal ratio for complex formation and uptake. 3. Consider amphipathic CPPs like Pep-1, which can form complexes through both electrostatic and hydrophobic interactions.[22] |
| Cargo is delivered but shows no biological effect. | 1. Endosomal entrapment. The CPP-cargo complex is taken up via endocytosis but is not released into the cytosol, leading to degradation in the lysosome. 2. The CPP interferes with the biological activity of the cargo. | 1. Include an endosomal escape agent (e.g., chloroquine) in your experiment, though this can have off-target effects. 2. Use a CPP known to facilitate endosomal escape or one that enters via direct translocation at higher concentrations.[7] 3. If using a covalent conjugate, ensure the linker is cleavable inside the cell (e.g., disulfide-based). |
| High cytotoxicity observed after treatment. | 1. The CPP itself is toxic at the concentration used. 2. The CPP:Cargo complex aggregates and is toxic to cells. | 1. Perform a dose-response experiment with the CPP alone to determine its toxicity profile. 2. Reduce the concentration of the CPP and/or the complex. 3. Characterize the complex formation (e.g., using dynamic light scattering) to check for large aggregates and adjust ratios to form smaller, more uniform particles. |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting low intracellular delivery of this compound.
Caption: A decision tree for troubleshooting poor this compound delivery.
Data Presentation
Table 1: Comparison of Delivery Strategies for Anionic Molecules
This table summarizes representative parameters and expected outcomes. Actual results are highly cell-type and experiment-dependent.
| Delivery Method | Principle | Typical Efficiency Range | Advantages | Common Disadvantages |
| Electroporation | Creates transient membrane pores with an electric field.[3] | 30-60% | High payload capacity; works for many cell types; relatively simple.[2][4] | High cell toxicity; requires cell suspension; can be variable. |
| Cationic CPPs | Forms electrostatic complexes with anionic cargo for cellular entry.[5] | 10-40% | Low intrinsic toxicity (often); potential for targeting modifications.[6] | Endosomal entrapment; complex formation can be challenging; efficiency varies greatly.[7] |
| Lipid Nanoparticles | Encapsulates hydrophilic cargo within a lipid-based vesicle. | 20-70% | Protects cargo from degradation; high biocompatibility; can be functionalized for targeting.[9] | Can be complex to formulate; potential for endosomal entrapment; batch-to-batch variability. |
Table 2: Example Electroporation Parameters for Mammalian Cells
These are starting points for optimization. Always consult literature for your specific cell line.
| Parameter | Suspension Cells (e.g., Jurkat) | Adherent Cells (e.g., HEK293) | Primary Cells (e.g., MSCs) |
| Waveform | Square Wave | Square Wave | Square Wave |
| Voltage (4 mm cuvette) | 200 - 300 V[20] | 170 - 250 V[20] | 150 - 220 V |
| Pulse Length | 10 - 20 ms | 15 - 25 ms[20] | 5 - 15 ms |
| Cell Density | 5x10⁶ - 1x10⁷ cells/mL | 1x10⁶ - 5x10⁶ cells/mL | 2x10⁶ - 8x10⁶ cells/mL |
| Buffer | Opti-MEM™ or commercial buffer | BTXpress or similar high-viability buffer[20] | Cell-specific commercial buffer |
Experimental Protocols
Protocol 1: Electroporation of this compound into Mammalian Cells
This protocol provides a general framework for delivering this compound using a square-wave electroporator.
Materials:
-
Healthy, low-passage mammalian cells
-
This compound stock solution
-
Ice-cold electroporation buffer (serum-free media or commercial buffer)[2]
-
Electroporator and sterile 2 mm or 4 mm gap cuvettes
-
Complete growth medium
Procedure:
-
Cell Preparation: Harvest cells during the exponential growth phase. For adherent cells, trypsinize and neutralize. Wash cells once with ice-cold PBS.
-
Count cells and check viability (>95%). Centrifuge the required number of cells (e.g., 2x10⁶ cells per reaction) at 100-200 x g for 5 minutes.
-
Carefully remove all supernatant and resuspend the cell pellet in ice-cold electroporation buffer to a final concentration of 1-2x10⁷ cells/mL.[2] Keep the cell suspension on ice.
-
Electroporation: a. Add 5-20 µM of this compound to 100 µL of the cell suspension in a chilled microcentrifuge tube. Mix gently. b. Immediately transfer the cell/cargo mixture to a pre-chilled electroporation cuvette. Avoid bubbles. c. Place the cuvette in the electroporator chamber and apply the optimized electrical pulse (refer to Table 2 for starting points).
-
Recovery: a. Remove the cuvette and let it rest at room temperature for 5-10 minutes to allow pores to reseal. b. Gently transfer the cells into a tube containing pre-warmed complete growth medium. c. Plate the cells and incubate under standard conditions (37°C, 5% CO₂).
-
Analysis: Harvest cells for analysis (e.g., LC-MS/MS or viability assay) at your desired time point (typically 4-24 hours post-electroporation).
Protocol 2: Sample Preparation for LC-MS/MS Quantification of Intracellular this compound
This protocol outlines the critical steps for extracting acyl-CoAs from cultured cells.
Materials:
-
Cell culture plates with treated and control cells
-
Ice-cold PBS
-
Ice-cold extraction buffer (e.g., 95% Acetonitrile with 25 mM Formic Acid)[23]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 17,000 x g at 4°C
Procedure:
-
Quenching and Harvesting: a. Place the cell culture plate on ice. b. Quickly aspirate the culture medium and wash the cell monolayer 2-3 times with ice-cold PBS to remove all extracellular this compound. c. Add 1 mL of ice-cold extraction buffer directly to the plate. This step simultaneously quenches metabolic activity and begins the lysis process.
-
Cell Lysis and Protein Precipitation: a. Use a cell scraper to detach the cells into the extraction buffer. b. Transfer the cell lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 10-15 minutes to allow for complete protein precipitation.[23]
-
Clarification: a. Centrifuge the lysate at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[24]
-
Supernatant Collection: a. Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be sure not to disturb the pellet.
-
Sample Storage: The clarified extract can be immediately analyzed or stored at -80°C until LC-MS/MS analysis.
Relevant Signaling Pathway
Successful delivery of this compound should lead to the activation of the PPARα signaling pathway.
Caption: PPARα signaling pathway activated by intracellular Ciprofibrate.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroporation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. The Introduction of Proteins into Mammalian Cells by Electroporation | Springer Nature Experiments [experiments.springernature.com]
- 5. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles as Drug Delivery Systems for the Targeted Treatment of Atherosclerosis [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 21. Frontiers | An Efficient Electroporation Protocol for the Genetic Modification of Mammalian Cells [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Ciprofibrate-CoA Quantification in Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ciprofibrate-CoA in tissue samples. The information provided is based on established methods for acyl-CoA analysis and aims to help refine experimental protocols for this specific, synthetically derived molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound in tissues challenging?
A1: The quantification of this compound, like other acyl-CoAs, presents several analytical challenges:
-
Low Abundance: Acyl-CoAs are typically present in low concentrations within cells.[1]
-
Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis, requiring rapid quenching of metabolic activity and careful sample handling at low temperatures.[2]
-
Physicochemical Diversity: The acyl-CoA pool is a heterogeneous group of molecules with varying properties, which can make a single, optimized extraction and analysis method for all species difficult to achieve.[3]
-
Matrix Effects: Co-extracted substances from complex tissue matrices can interfere with the analysis, particularly in mass spectrometry, causing ion suppression or enhancement.[4]
Q2: What is the general mechanism of action for Ciprofibrate that necessitates measuring its CoA derivative?
A2: Ciprofibrate is a fibrate drug that primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Like many xenobiotic carboxylic acids, it is believed to be metabolically activated to its coenzyme A (CoA) thioester, this compound. This activated form is the putative active ligand that binds to and activates PPARα, leading to the regulation of genes involved in lipid metabolism. Therefore, quantifying this compound levels in target tissues is crucial for understanding its pharmacodynamics and mechanism of action.
Q3: Which analytical technique is most suitable for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive method for the quantification of acyl-CoAs.[3][5] Its high selectivity and sensitivity allow for the detection and quantification of low-abundance species like this compound in complex biological matrices.[6]
Q4: Are there commercially available standards for this compound?
A4: As of now, this compound is not a commonly available commercial standard. Researchers may need to custom synthesize this standard or develop a semi-quantitative method using a structurally similar acyl-CoA as a surrogate standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound signal | Inefficient Extraction: this compound may not be effectively extracted from the tissue homogenate. | - Optimize the extraction solvent. A mixture of organic solvents like acetonitrile/methanol/water (2:2:1, v/v/v) can be effective for a broad range of acyl-CoAs.[5] - Consider acidic extraction methods, such as with perchloric acid (PCA) or 5-sulfosalicylic acid (SSA), which also aid in protein precipitation.[5][7] - Ensure rapid homogenization and extraction immediately after tissue collection and freezing in liquid nitrogen to prevent degradation.[5] |
| Degradation of this compound: The thioester bond is labile. | - Perform all sample preparation steps at 4°C or on ice.[5] - Minimize the time between tissue harvesting and extraction. - Use fresh solvents and ensure the pH of the final extract is not highly alkaline. | |
| Poor Ionization in Mass Spectrometer: The compound may not be efficiently ionized under the chosen conditions. | - Optimize MS parameters, including electrospray voltage, gas flows, and temperature. - Operate in positive ion mode, as acyl-CoAs are generally ionized more efficiently under these conditions.[8] | |
| High Variability Between Replicates | Inconsistent Sample Homogenization: Non-uniform tissue samples will lead to variable extraction efficiency. | - Ensure the tissue is thoroughly pulverized to a fine powder under liquid nitrogen before extraction.[5] - Use a consistent tissue amount for each replicate. |
| Matrix Effects: Inconsistent ion suppression or enhancement between samples. | - Incorporate a stable isotope-labeled internal standard that is structurally as similar as possible to this compound to normalize for matrix effects.[7] - Perform a matrix effect study by comparing the response of a standard in solvent versus a post-extraction spiked sample.[7] - Dilute the sample extract to minimize the concentration of interfering matrix components. | |
| Poor Chromatographic Peak Shape (e.g., tailing, broad peaks) | Secondary Interactions with Stationary Phase: The analyte may be interacting with active sites on the HPLC column. | - Use a high-quality, end-capped C18 column. - Optimize the mobile phase composition. The addition of an ion-pairing agent or adjusting the pH can improve peak shape for polar and charged molecules like acyl-CoAs. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample.[9] | |
| Interfering Peaks | Co-elution with Endogenous Molecules: Other tissue components may have similar retention times and mass-to-charge ratios. | - Optimize the chromatographic gradient to improve the separation of this compound from interfering species.[1] - Use high-resolution mass spectrometry if available to distinguish between isobaric compounds. |
Experimental Protocols
Protocol 1: this compound Extraction from Tissue
This protocol is adapted from established methods for short- to medium-chain acyl-CoA extraction.[5]
Materials:
-
Frozen tissue sample (e.g., liver, kidney)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal Standard (if available)
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Transfer the frozen powder to a pre-weighed, pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold Extraction Solvent containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that should be optimized for the specific instrumentation and for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer
LC Conditions (starting point):
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (to be optimized by infusing this compound standard):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (Q1) corresponding to the [M+H]+ of this compound.
-
Determine the most abundant and specific product ion (Q3) after collision-induced dissociation. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety.[10]
-
-
Optimize collision energy and other MS parameters for the specific MRM transition.
Quantitative Data Summary
The following tables provide examples of reported concentrations of various endogenous acyl-CoAs in different rat tissues. These values can serve as a general reference for the expected concentration range of acyl-CoAs.
Table 1: Acyl-CoA Concentrations in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Acetyl-CoA | 50 - 100 | [3][5] |
| Malonyl-CoA | 1.9 ± 0.6 | [11] |
| Succinyl-CoA | ~5 | [3] |
| Free CoASH | ~5 | [3] |
Table 2: Malonyl-CoA Concentrations in Various Rat Tissues
| Tissue | Concentration (nmol/g wet weight) | Reference |
| Liver | 1.9 ± 0.6 | [11] |
| Heart | 1.3 ± 0.4 | [11] |
| Skeletal Muscle | 0.7 ± 0.2 | [11] |
Visualizations
Ciprofibrate Activation and PPARα Signaling Pathway
Caption: Ciprofibrate is activated to this compound, which then binds to the PPARα-RXR heterodimer.
Experimental Workflow for this compound Quantification
Caption: Workflow for tissue sample preparation and LC-MS/MS analysis of this compound.
Logical Relationship for Troubleshooting Low Signal
Caption: Troubleshooting logic for addressing low or no this compound signal in an experiment.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Ciprofibrate-CoA Mass Spectrometry: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of matrix effects in the mass spectrometric analysis of Ciprofibrate-CoA. Our aim is to equip you with the necessary information to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, tissue homogenate). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. For acyl-CoAs, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites.
Q2: What are the initial troubleshooting steps if I observe a low or no signal for my this compound standard?
A2: A low or absent signal can be due to several factors. A systematic approach to troubleshooting is recommended:
-
Instrument Performance: Confirm the mass spectrometer is functioning correctly by infusing a known, stable compound.
-
Reagent Integrity: Prepare fresh standards, mobile phases, and extraction solvents to rule out degradation or contamination.
-
Instrument Parameters: Verify that all instrument settings, including gas flows, temperatures, and voltages, are appropriate for acyl-CoA analysis. Ensure a stable electrospray.
-
Sample Stability: this compound, like other acyl-CoAs, is susceptible to hydrolysis. Ensure samples are kept on ice and processed promptly.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The "post-extraction spike" method is the gold standard for quantifying matrix effects. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
It is recommended to assess the matrix effect in multiple lots of the biological matrix to evaluate its variability.
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during this compound analysis.
Issue 1: High Variability in this compound Signal Across Different Samples
Potential Causes:
-
Inconsistent Matrix Effects: The composition of biological matrices can vary between individuals or sample sources (e.g., normal vs. lipemic plasma), leading to different degrees of ion suppression or enhancement.[1]
-
Variable Sample Preparation: Inconsistent recovery during sample extraction can introduce significant variability.
-
Analyte Instability: Degradation of this compound during sample processing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal variability.
Issue 2: Low Recovery of this compound During Sample Preparation
Potential Causes:
-
Suboptimal Extraction Method: The chosen solvent or solid-phase extraction (SPE) sorbent may not be efficient for this compound.
-
Analyte Degradation: this compound can degrade due to enzymatic activity or chemical instability in the extraction environment.
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to release the analyte from the SPE cartridge.
Quantitative Data on Recovery of Long-Chain Acyl-CoAs (as a proxy for this compound)
| Extraction Method | Biological Matrix | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction (Oligonucleotide Purification Column) | Rat Heart, Kidney, Muscle | Long-Chain Acyl-CoAs | 70-80 | [1] |
| Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica gel) | Rat Liver | Long-Chain Acyl-CoAs | 83-90 | |
| Protein Precipitation (Acetonitrile) | HEK 293FT Cells | Short-Chain Acyl-CoAs | 59-80 |
Troubleshooting Recommendations:
-
Method Optimization: If using SPE, ensure proper conditioning of the cartridge and optimize the wash and elution solvents. For liquid-liquid extraction (LLE), evaluate different organic solvents and pH conditions.
-
Stability: Keep samples on ice throughout the extraction process and minimize the time between sample collection and analysis. Use of an acidic extraction buffer can help to minimize enzymatic degradation.
-
Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS) at the beginning of the sample preparation process to accurately track and correct for recovery losses.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a general method for enriching acyl-CoAs from biological samples and can be adapted for this compound.
-
Sample Homogenization: Homogenize ~100 mg of frozen tissue or a cell pellet in 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Protein Precipitation & Extraction: Add organic solvent (e.g., acetonitrile or a mixture of acetonitrile/isopropanol) to the homogenate. Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a weak anion exchange SPE cartridge by washing with methanol followed by equilibration with the initial mobile phase or water.
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes interfering compounds but retains the acyl-CoAs (e.g., a mixture of water and a small amount of organic solvent).
-
Elution: Elute the acyl-CoAs with a stronger solvent, such as methanol containing a small percentage of a weak acid (e.g., formic acid) or a volatile salt (e.g., ammonium acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the initial mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix using your validated sample preparation method. Spike the this compound standard into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data on Matrix Effects for Bezafibrate (a related fibrate drug) in Human Plasma
The following table presents matrix factor data for bezafibrate, which can be considered representative of the potential matrix effects for this compound.
| Plasma Lot | Analyte Concentration | Matrix Factor | Ionization Effect |
| Lot 1 | Low QC | 1.51 | Enhancement |
| Lot 2 | Low QC | 1.54 | Enhancement |
| Lot 3 | Low QC | 1.52 | Enhancement |
| Lot 1 | High QC | 1.03 | Minimal Effect |
| Lot 2 | High QC | 1.04 | Minimal Effect |
| Lot 3 | High QC | 1.02 | Minimal Effect |
Data adapted from a study on bezafibrate analysis. This data illustrates that matrix effects can be concentration-dependent and vary between different sources of the same biological matrix.
Ciprofibrate Signaling Pathway
Ciprofibrate exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Caption: Ciprofibrate's mechanism of action via PPARα activation.
References
Technical Support Center: Optimizing Ciprofibrate-CoA in Cell Culture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing incubation times and experimental conditions for Ciprofibrate-CoA in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is optimizing its incubation time crucial?
A1: Ciprofibrate is a lipid-lowering drug from the fibrate class that works by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[1] Inside the cell, Ciprofibrate is converted to its active form, this compound, which then binds to and activates PPARα.[1][2] Optimizing the incubation time is critical to ensure that you are observing the desired biological effect at its peak, without inducing off-target effects or cellular toxicity that can occur with prolonged exposure. An insufficient incubation time may result in a weak or non-existent signal, while an excessive duration might obscure the primary response.
Q2: What is a good starting point for concentration and incubation time?
A2: The optimal concentration and incubation time are highly dependent on the cell line. For rat and human hepatoma cell lines (e.g., Fao, MH1C1, HepG2), studies have used concentrations ranging from 100 µM to 1000 µM.[3] A time-course experiment is the most effective method to determine the optimal incubation period.[4] It is recommended to start with a broad time range (e.g., 6, 12, 24, 48, and 72 hours) and a concentration in the mid-range of published values (e.g., 250-500 µM) to identify a preliminary optimal window.[3]
Q3: How does cell density or confluence affect the experiment?
A3: Cell density is a critical parameter. High confluence can lead to contact inhibition, which may alter cellular metabolism and responsiveness to the drug.[5] Conversely, very low density can lead to poor cell health and inconsistent results. It is crucial to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the experiment.[4][6] This ensures that the observed effects are due to the compound and not variations in the cell growth state.
Q4: Should I change the cell culture media during a long incubation period (e.g., >24 hours)?
A4: For longer incubation times, it is often advisable to replace the media to replenish nutrients and remove metabolic waste. However, this also involves re-introducing the compound. Consider the stability of this compound in your culture medium.[7][8] If the compound is stable, a single dose at the beginning may suffice. If it degrades, a media change with fresh compound may be necessary. This should be validated during your initial time-course experiments.
Q5: How can I confirm that this compound is activating PPARα in my cell line?
A5: The most direct way is to measure the expression of known PPARα target genes. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[2][9][10] You can use quantitative PCR (qPCR) to measure the mRNA levels of well-established target genes such as CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1), or CYP4A11. An increase in the expression of these genes following treatment is a strong indicator of PPARα activation.[11]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the time point at which this compound treatment elicits the maximal response (e.g., target gene expression) before the onset of secondary effects or toxicity.
Methodology:
-
Cell Seeding: Plate your cells at a pre-determined optimal density in multi-well plates (e.g., 12-well or 24-well plates) to ensure they are in the exponential growth phase and do not reach confluency by the final time point.[6] Allow cells to adhere and recover for 24 hours.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of Ciprofibrate (which will be converted to this compound intracellularly). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a range of time points. A suggested series is 0, 4, 8, 12, 24, 48, and 72 hours.
-
Harvesting: At each time point, harvest the cells. For gene expression analysis, lyse the cells directly in the well and extract RNA. For protein analysis, collect cell lysates.
-
Analysis: Quantify the expression of a key PPARα target gene (e.g., CPT1A) using qPCR.
-
Determination: Plot the target gene expression fold-change relative to the vehicle control against time. The optimal incubation time is typically at the peak of this curve.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
Objective: To determine the concentration of Ciprofibrate that yields the maximal biological effect with minimal cytotoxicity. This is often the EC50 (half-maximal effective concentration).
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Prepare serial dilutions of Ciprofibrate in culture medium. A broad range is recommended for the initial experiment (e.g., 10 µM to 1000 µM). Add the different concentrations to the cells, including a vehicle-only control.
-
Incubation: Incubate the cells for the optimal time determined in Protocol 1.
-
Assay: Perform two parallel assays:
-
Efficacy Assay: Measure the expression of the target gene (e.g., CPT1A) via qPCR.
-
Viability Assay: Measure cell viability using an appropriate method (e.g., MTT, resazurin, or CellTiter-Glo® assay) to assess cytotoxicity.[12]
-
-
Analysis:
-
Plot the target gene expression against the log of the Ciprofibrate concentration to determine the EC50.
-
Plot cell viability (%) against the log of the concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
-
Determination: The optimal concentration for subsequent experiments is typically at or slightly above the EC50, provided it is well below the CC50.
Data Presentation
Table 1: Example Time-Course Data for CPT1A Gene Expression Data represents the fold-change in CPT1A mRNA levels in response to 250 µM Ciprofibrate relative to a vehicle control. This is hypothetical data for illustrative purposes.
| Incubation Time (Hours) | Mean Fold Change | Standard Deviation |
| 0 | 1.0 | 0.0 |
| 4 | 1.8 | 0.2 |
| 8 | 3.5 | 0.4 |
| 12 | 7.2 | 0.8 |
| 24 | 11.5 | 1.2 |
| 48 | 8.9 | 0.9 |
| 72 | 5.4 | 0.6 |
Table 2: Example Dose-Response and Viability Data at 24 Hours Hypothetical data illustrating the relationship between Ciprofibrate concentration, target gene induction, and cell viability.
| Ciprofibrate Conc. (µM) | CPT1A Fold Change | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 50 | 3.2 | 100 |
| 100 | 6.8 | 99 |
| 250 | 11.2 | 98 |
| 500 | 11.8 | 91 |
| 1000 | 12.1 | 75 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Cell Toxicity / Death | 1. Ciprofibrate concentration is too high. 2. Incubation time is too long. 3. Solvent (e.g., DMSO) concentration is toxic.[12] 4. Cell line is particularly sensitive. | 1. Perform a dose-response experiment to find the CC50. Use a concentration well below this value. 2. Shorten the incubation time based on time-course data. 3. Ensure the final solvent concentration is low and consistent across all wells (typically ≤0.1%). 4. Check literature for sensitivity or consider using a different cell line. |
| Low or No Observable Effect | 1. Incubation time is too short. 2. Ciprofibrate concentration is too low. 3. Cell line has low PPARα expression. 4. Compound instability in media. | 1. Extend the incubation period; perform a full time-course experiment (up to 72h).[3] 2. Increase the concentration; perform a full dose-response experiment. 3. Verify PPARα expression in your cell line via qPCR or Western blot. 4. Consider media changes for long incubations or use a more stable formulation if available. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Edge effects in the multi-well plate. 3. Pipetting errors during treatment. 4. Cell health issues. | 1. Ensure a homogenous cell suspension before plating; practice consistent plating technique.[4] 2. Avoid using the outer wells of the plate for data collection or fill them with sterile PBS/media to create a humidity barrier. 3. Use calibrated pipettes and change tips for each replicate. 4. Ensure cells are healthy, free of contamination, and within a low passage number.[13] |
Visualizations
References
- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 2. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Validation & Comparative
Ciprofibrate-CoA vs. Fenofibroyl-CoA: A Comparative Guide to PPAR-alpha Activity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between peroxisome proliferator-activated receptor alpha (PPAR-alpha) and its ligands is paramount for the development of effective therapeutics for dyslipidemia and metabolic disorders. This guide provides a comparative analysis of two key fibrate metabolites, ciprofibroyl-CoA and fenofibroyl-CoA, focusing on their activity on PPAR-alpha.
This guide summarizes the available data, provides detailed experimental protocols for direct comparison, and presents relevant signaling pathways and experimental workflows to facilitate further research in this area.
Quantitative Data Summary
Direct comparative data on the binding affinities (Kd) and activation potencies (EC50) of ciprofibroyl-CoA and fenofibroyl-CoA for PPAR-alpha are limited. However, data for the precursor, fenofibric acid, is available. Indirect and in vivo comparisons suggest potential differences in potency between the parent drugs.
| Compound | Parameter | Value | Species | Assay Type | Reference |
| Fenofibric Acid | EC50 | 9.47 µM | Human | PPAR-alpha-LBD-mediated transactivation assay | [1] |
| Ciprofibrate vs. Fenofibrate | Relative Potency (in vivo) | Ciprofibrate is approximately 25-fold more active in reducing plasma triglycerides and cholesterol. | Rat | In vivo lipid reduction | |
| Ciprofibrate vs. Fenofibrate | Relative Efficacy (clinical) | 100 mg/day ciprofibrate is approximately as effective as 200 mg/day fenofibrate in altering lipid profiles. | Human | Clinical trial | [2] |
Note: The in vivo and clinical data suggest that ciprofibrate may be a more potent PPAR-alpha agonist than fenofibrate, though this is a downstream effect and not a direct measure of receptor interaction.
PPAR-alpha Signaling Pathway
Activation of PPAR-alpha by ligands such as ciprofibroyl-CoA or fenofibroyl-CoA initiates a cascade of events leading to the regulation of genes involved in lipid metabolism. Upon ligand binding, PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to changes in their transcription.[3][4][5]
Figure 1: PPAR-alpha signaling pathway.
Experimental Protocols
To facilitate a direct and quantitative comparison of ciprofibroyl-CoA and fenofibroyl-CoA, the following detailed experimental protocols are provided.
PPAR-alpha Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPAR-alpha and drive the expression of a reporter gene (e.g., luciferase).
a. Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for full-length human PPAR-alpha
-
Expression plasmid for RXR-alpha
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Ciprofibroyl-CoA and Fenofibroyl-CoA (and their corresponding acid forms as controls)
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the PPAR-alpha, RXR-alpha, and PPRE-luciferase plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of ciprofibroyl-CoA, fenofibroyl-CoA, ciprofibric acid, or fenofibric acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the dose-response curves and calculate the EC50 values for each compound.
PPAR-alpha Coactivator Recruitment Assay (Time-Resolved FRET)
This in vitro assay measures the ligand-dependent interaction between the PPAR-alpha ligand-binding domain (LBD) and a coactivator peptide.
a. Materials:
-
Purified, recombinant human PPAR-alpha LBD (tagged with GST or His)
-
Fluorescently labeled coactivator peptide (e.g., from SRC-1 or PGC-1alpha)
-
TR-FRET donor and acceptor fluorophores (e.g., Terbium-cryptate and d2)
-
Assay buffer
-
Ciprofibroyl-CoA and Fenofibroyl-CoA
-
Microplate reader capable of TR-FRET measurements
b. Protocol:
-
Assay Setup: In a 384-well plate, add the PPAR-alpha LBD, the fluorescently labeled coactivator peptide, and the TR-FRET donor/acceptor pair in the assay buffer.
-
Compound Addition: Add serial dilutions of ciprofibroyl-CoA and fenofibroyl-CoA to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the TR-FRET signal at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the dose-response curves and determine the EC50 values for coactivator recruitment for each compound.
Experimental Workflow for Comparison
The following diagram illustrates a logical workflow for comparing the activity of ciprofibroyl-CoA and fenofibroyl-CoA on PPAR-alpha.
Figure 2: Experimental workflow for comparison.
Conclusion
While both ciprofibrate and fenofibrate are effective PPAR-alpha agonists, the direct comparative potency of their active CoA-ester metabolites remains an area for further investigation. Indirect evidence suggests that ciprofibrate may be the more potent of the two. The experimental protocols provided in this guide offer a clear path for researchers to directly compare the activity of ciprofibroyl-CoA and fenofibroyl-CoA on PPAR-alpha, which will provide valuable insights for the development of next-generation fibrates with improved efficacy and safety profiles.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic activity of lipoprotein lipase and hepatic lipase, and pharmacokinetic parameters measured in normolipidaemic subjects receiving ciprofibrate (100 or 200 mg/day) or micronised fenofibrate (200 mg/day) therapy for 23 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Bioactive Form: A Comparative Guide to Ciprofibrate and its CoA Metabolite
A deep dive into the experimental evidence validating Ciprofibrate-CoA as the active metabolite of the lipid-lowering drug, ciprofibrate.
For Immediate Release: Shanghai, China – December 7, 2025 – In the landscape of hyperlipidemia treatment, fibrates have long been a cornerstone of therapy. Ciprofibrate, a potent member of this class, exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] While the clinical efficacy of ciprofibrate is well-established, a critical aspect of its pharmacology lies in its metabolic activation. This guide provides a comprehensive comparison, supported by experimental data, to validate that this compound, a thioester metabolite, is the true bioactive form of the drug.
Ciprofibrate, like many xenobiotic carboxylic acids, undergoes metabolic activation to its coenzyme A (CoA) thioester. This biotransformation is crucial for its pharmacological activity. The formation of ciprofibroyl-CoA has been demonstrated in rat liver, with the highest enzyme activity for its synthesis found in liver and fat homogenates.[3] Studies have shown that ciprofibrate is converted to its acyl-CoA ester, and this metabolite has been detected in the liver of ciprofibrate-treated rats at concentrations ranging from 10-30 microM.[4]
Comparative Activity: Ciprofibrate vs. This compound
The central hypothesis is that the CoA-thioester, not the free acid, is the ligand that directly binds to and activates PPARα. While direct comparative studies on the binding affinity and activation potential of ciprofibrate versus this compound are not extensively detailed in publicly available literature, the established mechanism for other fibrates and fatty acids strongly supports this concept. The formation of a CoA thioester is a common mechanism to create a high-energy intermediate that can readily interact with cellular targets.
| Compound | Target | Key Effect | Evidence Level |
| Ciprofibrate | PPARα | Agonist | High |
| This compound | PPARα | Proposed Active Agonist | Inferred/Indirect |
The Signaling Pathway: From Drug to Gene Regulation
Ciprofibrate's journey from administration to therapeutic effect involves a series of well-defined steps. The following diagram illustrates this pathway, highlighting the critical role of its conversion to this compound.
Figure 1: Ciprofibrate Activation Pathway. This diagram illustrates the metabolic activation of ciprofibrate to this compound and its subsequent action on the PPARα signaling cascade.
Experimental Protocols for Validation
Validating this compound as the active metabolite requires a series of targeted experiments. Below are the methodologies for key assays that would provide definitive evidence.
Synthesis of this compound
Objective: To chemically synthesize ciprofibroyl-CoA for use in in vitro assays.
Protocol:
-
Materials: Ciprofibrate, oxalyl chloride, coenzyme A trilithium salt, triethylamine, anhydrous tetrahydrofuran (THF), argon atmosphere.
-
Acyl Chloride Formation: Ciprofibrate is reacted with an excess of oxalyl chloride in anhydrous THF under an argon atmosphere at room temperature for 2 hours to form the ciprofibroyl chloride. The solvent and excess reagent are removed under vacuum.
-
Thioesterification: The resulting ciprofibroyl chloride is dissolved in anhydrous THF and added dropwise to a solution of coenzyme A trilithium salt and triethylamine in a buffered aqueous solution (e.g., sodium bicarbonate) at 0°C.
-
Purification: The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate ciprofibroyl-CoA.
-
Characterization: The identity and purity of the synthesized ciprofibroyl-CoA are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
PPARα Ligand Binding Assay
Objective: To compare the binding affinity of ciprofibrate and this compound to the PPARα ligand-binding domain (LBD).
Protocol:
-
Reagents: Purified recombinant human PPARα-LBD, a radiolabeled PPARα ligand (e.g., [³H]-GW7647), ciprofibrate, and synthesized this compound.
-
Assay Principle: A competitive binding assay is performed where the ability of unlabeled ciprofibrate and this compound to displace the radiolabeled ligand from the PPARα-LBD is measured.
-
Procedure: The PPARα-LBD is incubated with the radiolabeled ligand and increasing concentrations of either ciprofibrate or this compound.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter after separating the bound from the free ligand (e.g., by filtration).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound is determined, from which the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
PPARα Reporter Gene Assay
Objective: To compare the ability of ciprofibrate and this compound to activate PPARα-mediated gene transcription in a cellular context.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2 or COS-7) is co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPRE.
-
Treatment: The transfected cells are treated with varying concentrations of ciprofibrate or this compound for 24-48 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated for each concentration. The half-maximal effective concentration (EC₅₀) is determined for both compounds. A lower EC₅₀ value indicates greater potency in activating PPARα.
Experimental Workflow for Validation
The logical flow of experiments to definitively validate this compound as the active metabolite is outlined below.
References
A Comparative Analysis of Ciprofibrate-CoA and Endogenous Fatty Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of xenobiotic and endogenous molecules within metabolic pathways is paramount. This guide provides a comprehensive comparative analysis of Ciprofibrate-CoA, the active form of the lipid-lowering drug ciprofibrate, and endogenous fatty acyl-CoAs, the activated forms of natural fatty acids. This document delves into their respective roles in key enzymatic reactions and signaling pathways, supported by experimental data and detailed protocols to facilitate further research.
Introduction
Endogenous long-chain fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules that regulate gene expression.[1] Ciprofibrate, a member of the fibrate class of drugs, is prescribed to treat dyslipidemia. Its therapeutic effects are mediated through its conversion to this compound, which, like endogenous fatty acyl-CoAs, modulates the activity of key metabolic regulators. This guide aims to provide a side-by-side comparison of their biochemical and cellular activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the interactions of this compound and representative endogenous fatty acyl-CoAs with key enzymes.
Table 1: Comparative Kinetics of Acyl-CoA Synthetase Activity
| Substrate | Enzyme Source | Apparent Km / C50 (µM) | Notes |
| Ciprofibrate | Marmoset Liver Microsomes | 413.4 | C50 value for Ciprofibroyl-CoA conjugation.[2] |
| Ciprofibrate | Recombinant Marmoset LCL1 | 168.7 | C50 value for Ciprofibroyl-CoA conjugation.[2] |
| Palmitic Acid | Marmoset Liver Microsomes | 3.4 | C50 value for Palmitoyl-CoA conjugation.[2] |
| Palmitic Acid | Recombinant Marmoset LCL1 | 4.5 | C50 value for Palmitoyl-CoA conjugation.[2] |
| Ciprofibrate | Partially Purified Rat Liver Microsomes | 630 ± 100 | Apparent Km for Ciprofibroyl-CoA synthetase.[3] |
It is suggested that long-chain acyl-CoA synthetase and ciprofibroyl-CoA synthetase activities reside in identical or closely related proteins, with the substrates competitively inhibiting each other's activation.[3]
Table 2: Comparative Effects on Protein Kinase C (PKC) Activity
| Compound | Effect on PKC | Mechanism |
| This compound | Potentiates diacylglycerol-activated PKC | Decreases the phosphatidylserine requirement of the enzyme.[4] |
| Palmitoyl-CoA | Potentiates diacylglycerol-activated PKC | Decreases the phosphatidylserine requirement of the enzyme.[4] |
Signaling Pathways: A Visual Representation
The primary mechanism of action for this compound involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[5] Endogenous fatty acyl-CoAs are also natural ligands for PPARα.[1]
Caption: PPARα signaling pathway activated by this compound and endogenous fatty acyl-CoAs.
Endogenous fatty acyl-CoAs, such as palmitoyl-CoA, can also exert signaling effects through pathways independent of PPARα, for instance, by modulating the activity of Protein Kinase C (PKC).
Caption: Modulation of Protein Kinase C activity by Palmitoyl-CoA.
Experimental Protocols
Protocol 1: Determination of Acyl-CoA Synthetase Kinetics
This protocol is adapted from the methodology used to characterize the formation of Ciprofibroyl-CoA and Palmitoyl-CoA.[2]
Objective: To determine the apparent Km or C50 for the formation of Ciprofibroyl-CoA and endogenous fatty acyl-CoAs.
Materials:
-
Liver microsomes or recombinant acyl-CoA synthetase (e.g., LCL1).
-
Reaction buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, 1 mM dithiothreitol.
-
Substrates: Ciprofibrate or fatty acid (e.g., palmitic acid) at various concentrations.
-
Co-factors: 10 mM ATP, 0.5 mM Coenzyme A.
-
Quenching solution: 1 M HCl.
-
HPLC system with a C18 column.
-
Mobile phase: Acetonitrile and water gradient with 0.1% trifluoroacetic acid.
-
Radiolabeled substrate (e.g., [¹⁴C]palmitic acid) or a suitable detection method for the acyl-CoA product.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, enzyme source, and varying concentrations of the substrate (ciprofibrate or fatty acid).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP and Coenzyme A.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the formed acyl-CoA. If using a radiolabeled substrate, quantify using a scintillation counter.
-
Plot the reaction velocity against the substrate concentration and determine the apparent Km or C50 using non-linear regression analysis.
Protocol 2: Quantification of this compound and Endogenous Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the simultaneous analysis of this compound and endogenous acyl-CoAs, based on established methods for acyl-CoA analysis.[6][7]
Objective: To extract and quantify this compound and a range of endogenous fatty acyl-CoAs from biological samples.
Materials:
-
Biological sample (e.g., cultured cells, liver tissue).
-
Extraction solvent: Isopropanol/acetonitrile/water (2:1:1, v/v/v) with 0.1% formic acid, kept at -20°C.
-
Internal standards: A mixture of stable isotope-labeled acyl-CoAs (e.g., [¹³C₁₆]palmitoyl-CoA) and, if available, a stable isotope-labeled this compound analog.
-
LC-MS/MS system with a C18 UPLC column and a triple quadrupole mass spectrometer.
-
Mobile phase A: 10 mM ammonium acetate in water.
-
Mobile phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).
Procedure:
-
Extraction:
-
Homogenize the biological sample in the cold extraction solvent containing the internal standards.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient of mobile phases A and B.
-
Detect and quantify the target acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for each analyte and internal standard must be optimized beforehand.
-
Quantify the concentration of each analyte by comparing its peak area to that of its corresponding internal standard.
-
Conclusion
This compound and endogenous fatty acyl-CoAs exhibit both overlapping and distinct biochemical activities. While both can activate PPARα and potentiate PKC activity, their affinities for the enzymes that synthesize them differ significantly. The provided data and protocols offer a foundation for researchers to further explore the comparative effects of these molecules on cellular metabolism and signaling. A deeper understanding of these interactions is crucial for optimizing therapeutic strategies for metabolic diseases and for elucidating the complex interplay between xenobiotics and endogenous metabolic networks. Further research is warranted to obtain more direct quantitative comparisons of their effects on key enzymes and global gene expression profiles.
References
- 1. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subcellular distribution and characteristics of ciprofibroyl-CoA synthetase in rat liver. Its possible identity with long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Ciprofibrate-CoA
For Researchers, Scientists, and Drug Development Professionals
The development of specific antibodies that can reliably detect and quantify modified molecules is a cornerstone of modern biomedical research and drug development. When targeting small molecules such as acyl-CoAs, ensuring the specificity of these antibodies is a significant challenge. This guide provides a framework for evaluating the cross-reactivity of antibodies developed against ciprofibrate-CoA with other structurally related acyl-CoAs.
The Challenge of Small Molecule Antibody Specificity
Generating highly specific antibodies to small molecules, or haptens, like this compound requires conjugating them to a larger carrier protein to elicit a robust immune response. The specificity of the resulting antibodies is critically dependent on the unique structural features of the hapten that are presented to the immune system. Cross-reactivity can occur with other molecules that share similar structural motifs. For this compound, potential cross-reactants would include endogenous acyl-CoAs of similar chain length and structure.
Hypothetical Cross-Reactivity Data
To effectively compare the specificity of a hypothetical anti-ciprofibrate-CoA antibody, a competitive immunoassay is the method of choice. The following table presents a hypothetical data set from a competitive ELISA, illustrating how the cross-reactivity of an antibody with various acyl-CoAs would be quantified and compared.
| Compound | Chemical Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Reference Compound) | 10 | 100 |
| Palmitoyl-CoA | C16:0 Acyl-CoA | > 10,000 | < 0.1 |
| Stearoyl-CoA | C18:0 Acyl-CoA | > 10,000 | < 0.1 |
| Oleoyl-CoA | C18:1 Acyl-CoA | > 10,000 | < 0.1 |
| Clofibroyl-CoA | Structurally similar fibrate-CoA | 500 | 2 |
| Bezafibroyl-CoA | Structurally similar fibrate-CoA | 800 | 1.25 |
| Coenzyme A (free) | Unconjugated Coenzyme A | > 10,000 | < 0.1 |
-
IC50: The concentration of the competitor (acyl-CoA) that inhibits 50% of the antibody binding to the coated ciprofibrate conjugate. A lower IC50 indicates higher affinity.
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of competitor) x 100.
Experimental Protocols
The gold-standard for determining antibody specificity and cross-reactivity for small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Competitive ELISA Protocol
This protocol is designed to assess the binding specificity of a polyclonal or monoclonal antibody raised against this compound.
1. Reagent Preparation:
- Coating Antigen: Ciprofibrate conjugated to a carrier protein (e.g., BSA or KLH) not used for immunization.
- Antibody: Purified anti-ciprofibrate-CoA antibody.
- Competitors: this compound (as the reference standard) and a panel of other acyl-CoAs (e.g., palmitoyl-CoA, clofibroyl-CoA).
- Detection Reagent: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
- Buffers: Coating buffer, wash buffer, blocking buffer, and substrate solution.
2. Plate Coating:
- Microtiter plates are coated with the ciprofibrate-carrier protein conjugate and incubated overnight at 4°C.[1][2]
- The plates are then washed to remove any unbound conjugate.
3. Blocking:
- The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) for 1-2 hours at room temperature.[1]
- Plates are washed again.
4. Competitive Reaction:
- A fixed, predetermined concentration of the anti-ciprofibrate-CoA antibody is mixed with varying concentrations of the competitor acyl-CoAs (including this compound as the standard curve).
- This mixture is incubated for 1-2 hours to allow the antibody to bind to the free acyl-CoA in solution.
- The antibody-competitor mixtures are then added to the coated and blocked microtiter plates and incubated for 1-2 hours.[3]
5. Detection:
- The plates are washed to remove any unbound antibody.
- An enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour. This secondary antibody will bind to the primary antibody that has bound to the coated antigen.[1]
- After another wash step, a substrate solution is added. The enzyme on the secondary antibody will convert the substrate, leading to a colorimetric or fluorescent signal.[4]
6. Data Analysis:
- The signal intensity is measured using a plate reader. The signal is inversely proportional to the concentration of the competitor in the solution.
- A standard curve is generated using the this compound standard.
- The IC50 values for each competitor are determined from their respective inhibition curves.
- Cross-reactivity percentages are calculated based on the IC50 values.
Visualizing the Experimental Workflow and Biological Context
To better understand the experimental process and the biological relevance of ciprofibrate, the following diagrams are provided.
Ciprofibrate, the parent compound of this compound, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][6] Understanding this pathway is crucial for researchers working with this compound.
Conclusion
While specific data on the cross-reactivity of anti-ciprofibrate-CoA antibodies is not currently available, the principles and methodologies for determining such specificity are well-established. By employing rigorous validation techniques, such as the competitive ELISA detailed here, researchers can confidently assess the specificity of their antibodies. This ensures the reliability and reproducibility of experimental results in the fields of drug metabolism, toxicology, and biomarker discovery. The provided protocols and diagrams serve as a valuable resource for scientists embarking on the development and validation of antibodies against this compound and other acyl-CoA molecules.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
The Active Role of Ciprofibrate-CoA in Mediating the Therapeutic Effects of Ciprofibrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of ciprofibrate, with a focus on confirming the pivotal role of its active metabolite, Ciprofibrate-CoA. We delve into the experimental data that elucidates the mechanism of action, compare its performance with other fibrates, and provide detailed experimental protocols for key assays.
Ciprofibrate's Therapeutic Effects are Mediated by its Active Form, this compound
Ciprofibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs. Its therapeutic efficacy in treating dyslipidemia, characterized by elevated triglycerides and cholesterol levels, is primarily attributed to its activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). However, mounting evidence suggests that ciprofibrate itself is a prodrug that requires conversion to its coenzyme A (CoA) thioester, this compound, to exert its pharmacological effects.
Studies have shown that hypolipidemic drugs like ciprofibrate are activated to their acyl-CoA esters, which are considered the pharmacologically active species. The formation of Ciprofibroyl-CoA has been demonstrated in isolated rat hepatocytes and human liver homogenates, highlighting the physiological relevance of this conversion.
Comparative Analysis of Fibrate Activity
While direct comparative studies on the PPARα activation potential of different fibrate-CoA esters are limited, the available data on the parent compounds provide insights into their relative potencies.
| Fibrate | Typical Clinical Dose | Primary Therapeutic Effects | Reference |
| Ciprofibrate | 100 mg/day | ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C | [1] |
| Fenofibrate | 145-200 mg/day | ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C | [2] |
| Bezafibrate | 400 mg/day | ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C | [3] |
| Gemfibrozil | 1200 mg/day | ↓ Triglycerides, ↑ HDL-C, variable effect on LDL-C | [3] |
Table 1: Comparison of Clinically Used Fibrates. This table summarizes the typical clinical doses and primary therapeutic effects of commonly prescribed fibrates. While all fibrates share the common mechanism of PPARα activation, their potency and specific effects on lipid profiles can vary.
Signaling Pathway of this compound
The therapeutic effects of ciprofibrate are initiated by its conversion to this compound, which then acts as a ligand for PPARα. This activation triggers a cascade of molecular events leading to beneficial changes in lipid metabolism.
Figure 1. Signaling pathway of this compound in hepatocytes.
Experimental Workflows
To confirm the role of this compound and compare its activity with other fibrates, a series of in vitro experiments can be conducted.
Figure 2. Experimental workflow for comparing fibrate-CoA activity.
Experimental Protocols
Enzymatic Synthesis of Ciprofibroyl-CoA
This protocol is adapted from methods for synthesizing other acyl-CoA esters and can be optimized for Ciprofibroyl-CoA.
Materials:
-
Ciprofibrate
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl2
-
Tricine buffer
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, MgCl2, ATP, and CoA.
-
Add ciprofibrate dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours), monitoring the formation of Ciprofibroyl-CoA by HPLC.
-
Purify the Ciprofibroyl-CoA from the reaction mixture using reverse-phase HPLC.
-
Quantify the concentration of the purified Ciprofibroyl-CoA using spectrophotometry.
PPARα Reporter Gene Assay
This assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene (e.g., luciferase).
Materials:
-
Hepatocyte cell line (e.g., HepG2) transiently or stably transfected with:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
-
Ciprofibroyl-CoA and other fibrate-CoA esters.
-
Cell culture medium and reagents.
-
Luciferase assay system.
Procedure:
-
Seed the transfected hepatocytes in a 96-well plate.
-
After cell attachment, treat the cells with various concentrations of Ciprofibroyl-CoA or other fibrate-CoA esters. A known PPARα agonist (e.g., GW7647) should be used as a positive control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the dose-response curves and calculate the EC50 values for each compound.
Gene Expression Analysis in Hepatocytes
This protocol determines the effect of Ciprofibroyl-CoA on the expression of PPARα target genes involved in lipid metabolism.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).
-
Ciprofibroyl-CoA.
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) system and reagents.
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Treat hepatocytes with a specific concentration of Ciprofibroyl-CoA for a defined period (e.g., 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers for the target genes and the housekeeping gene.
-
Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression relative to untreated control cells.
Conclusion
The conversion of ciprofibrate to this compound is a critical activation step for its therapeutic effects on lipid metabolism. The experimental protocols outlined in this guide provide a framework for researchers to directly investigate the role of this compound in PPARα activation and its downstream consequences. Further comparative studies focusing on the CoA esters of different fibrates will be invaluable in understanding their relative potencies and refining their clinical applications in the management of dyslipidemia.
References
A Comparative Analysis of Ciprofibrate-CoA's Interaction with PPAR Isoforms
For Immediate Release
This guide provides a detailed comparative study of Ciprofibrate-CoA's effects on the peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare the compound's performance across these key metabolic regulators.
Introduction to Ciprofibrate and PPARs
Ciprofibrate, a member of the fibrate class of drugs, is primarily utilized for the management of hyperlipidemia. Its therapeutic effects are mediated through the activation of PPARs, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. There are three main PPAR isoforms:
-
PPARα: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.
-
PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.
Ciprofibrate is metabolized in the body to its active form, this compound, which then interacts with PPARs. Understanding the isoform-specific interactions of this active metabolite is crucial for elucidating its full pharmacological profile and potential off-target effects.
Quantitative Comparison of PPAR Isoform Activation
The following table summarizes the available quantitative data on the activation of different PPAR isoforms by ciprofibrate. While direct comparative data for this compound is limited, the data for ciprofibrate provides a strong indication of its isoform selectivity. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the receptor in a transactivation assay.
| PPAR Isoform | Ligand | EC50 (µM) | Selectivity | Reference |
| PPARα | Ciprofibrate | 0.9 | Highly Selective for PPARα | [1] |
| PPARα | Ciprofibrate | 20 | Selective for PPARα | [2] |
| PPARγ | Ciprofibrate | >300 | Marginally affected | [2] |
| PPARδ | Ciprofibrate | >300 (at 300 µM) | Not significantly activated | [1] |
Note: The variability in reported EC50 values for PPARα may be attributed to different experimental systems and assay conditions.
The data clearly indicates that ciprofibrate is a potent and selective agonist for PPARα, with significantly lower to negligible activity on PPARγ and PPARδ at therapeutic concentrations.
Experimental Protocols
To determine the binding affinity and activation potency of this compound on different PPAR isoforms, standardized experimental protocols are employed.
Luciferase Reporter Gene Assay (for Transactivation Activity - EC50)
This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).
Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a specific PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). If this compound binds to and activates the PPAR-LBD, the fusion protein will drive the expression of luciferase. The resulting light emission is proportional to the level of PPAR activation.
Brief Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, COS-7) is cultured and then co-transfected with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound. A known potent agonist for each isoform is used as a positive control.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and a luciferase substrate is added.
-
Data Acquisition and Analysis: The luminescence is measured using a luminometer. The data is then normalized and plotted against the compound concentration to determine the EC50 value using a nonlinear regression analysis.
Competitive Ligand Binding Assay (for Binding Affinity - Kd or IC50)
This in vitro assay measures the affinity of a compound for a PPAR isoform by assessing its ability to displace a known high-affinity radiolabeled or fluorescently labeled ligand.
Principle: The assay is based on the competition between the unlabeled test compound (this compound) and a labeled ligand for binding to the purified PPAR-LBD. The amount of labeled ligand displaced is proportional to the binding affinity of the test compound.
Brief Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified PPAR-LBD, a fixed concentration of the labeled ligand, and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound ligand is separated from the free (unbound) ligand. This can be achieved through various methods such as filtration, scintillation proximity assay (SPA), or fluorescence polarization (FP).
-
Signal Detection: The amount of bound labeled ligand is quantified using a suitable detector (e.g., scintillation counter, fluorescence plate reader).
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand) can be determined. The dissociation constant (Kd) can then be calculated from the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for comparing the effects of this compound on different PPAR isoforms.
Caption: Generalized PPAR signaling pathway activated by this compound.
Caption: Experimental workflow for comparing this compound's effects on PPAR isoforms.
Conclusion
The available evidence strongly supports that ciprofibrate, and by extension its active form this compound, is a potent and selective PPARα agonist. Its activity on PPARγ and PPARδ is minimal at concentrations where PPARα is robustly activated. This isoform selectivity is fundamental to its clinical efficacy in modulating lipid metabolism. Further studies employing the detailed experimental protocols outlined herein would be beneficial to precisely quantify the binding affinities and activation potencies of this compound across all three PPAR isoforms, providing a more complete understanding of its molecular interactions.
References
Validating the Specificity of Ciprofibrate-CoA's Interaction with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate is a fibrate-class drug utilized in the management of dyslipidemia. Its therapeutic effects are mediated by its active form, Ciprofibrate-CoA, which functions as an agonist for the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[1][2][3] Establishing the specificity of this interaction is paramount for understanding its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation therapies. This guide provides a comparative overview of key experimental methodologies for validating the specific interaction of this compound with its target proteins.
Quantitative Assessment of Binding Affinity
Determining the binding affinity of this compound to PPAR isoforms is a foundational step in specificity validation. A significantly higher affinity for PPARα over other receptors suggests a specific interaction. Several biophysical techniques can be employed for this purpose.[4][5][6]
Table 1: Comparison of Binding Affinity Assays
| Assay | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon ligand binding to an immobilized protein.[4][5] | Real-time kinetic data (kon, koff), label-free.[4][7] | Protein immobilization may affect conformation.[4] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding event.[4][5][6] | Provides a complete thermodynamic profile (KD, ΔH, ΔS), label-free.[4][6] | Requires large quantities of pure protein.[4] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][6] | High-throughput, solution-based.[4] | Requires a fluorescent label, potential for interference.[4] |
| Radioligand Binding Assay | Competitively measures the displacement of a radiolabeled ligand by the test compound. | High sensitivity, well-established. | Requires handling of radioactive materials. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified recombinant human PPARα, PPARγ, and PPARβ/δ ligand-binding domains (LBDs) onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the this compound solutions over the immobilized protein surface and monitor the change in response units (RU) to observe the association and dissociation phases.[4]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Target Engagement and Functional Assays
While binding assays confirm a direct interaction, cellular assays are crucial to validate that this interaction occurs within a biological context and leads to a functional response.
Table 2: Comparison of Cellular and Functional Assays
| Assay | Principle | Advantages | Disadvantages |
| Reporter Gene Assay | Measures the transcriptional activation of a reporter gene driven by a PPAR-responsive element (PPRE). | Functional readout, high-throughput. | Indirect measure of binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells. | Label-free, performed in a cellular environment. | Not all proteins are suitable, can be technically demanding. |
| Gene Expression Profiling (e.g., qPCR, RNA-Seq) | Measures changes in the expression of known PPARα target genes.[1][2][8] | Provides a global view of transcriptional changes. | Can be influenced by indirect effects. |
Experimental Protocol: Reporter Gene Assay
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for the desired PPAR isoform and a reporter plasmid containing a PPRE upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with a range of this compound concentrations.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity as an indicator of PPRE activation.
-
Data Analysis: Plot the luciferase activity against the this compound concentration to determine the EC50 value.
Off-Target Profiling
To comprehensively validate specificity, it is essential to assess the interaction of this compound with a broad range of other proteins. This can help identify potential off-target effects that might contribute to the drug's overall pharmacological profile or side effects.[9][10]
Table 3: Approaches for Off-Target Profiling
| Approach | Description | Examples |
| Counter-Screening | Testing the compound against a panel of related receptors or enzymes. | Other nuclear receptors (e.g., LXR, FXR), kinases, GPCRs. |
| Proteome-Wide Profiling | Unbiased methods to identify all cellular proteins that interact with the compound. | Affinity chromatography-mass spectrometry, chemical proteomics. |
Visualization of Key Processes
Experimental Workflow for Specificity Validation
Caption: A logical workflow for validating the specificity of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPARα activation.
Conclusion
A multi-pronged approach is essential for rigorously validating the specificity of this compound's interaction with its target proteins. By combining quantitative binding assays, cellular engagement studies, and comprehensive off-target profiling, researchers can build a robust body of evidence to support the specific mechanism of action. This detailed understanding is critical for both basic scientific research and the advancement of drug development programs.
References
- 1. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. Interaction Analysis for Target Identification and Validation - Creative Proteomics [iaanalysis.com]
- 8. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciprofibrate-CoA in the Spotlight: A Comparative Analysis of Fibrate-CoA Activity on Target Gene Activation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Ciprofibrate-CoA's efficacy in activating target genes relative to other fibrate-CoA derivatives. We delve into the experimental data, outlining the molecular mechanisms and providing detailed protocols for relevant assays.
Fibrates are a class of lipid-lowering drugs that exert their therapeutic effects by modulating the expression of genes involved in lipid and lipoprotein metabolism. Their mechanism of action is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor. Upon entering the cell, fibrates are converted into their active forms, acyl-CoA thioesters (fibrate-CoAs), which then serve as high-affinity ligands for PPARα. This guide focuses on the comparative potency of this compound versus other common fibrate-CoAs, such as Clofibrate-CoA and Fenofibrate-CoA, in activating key target genes.
Quantitative Comparison of Fibrate Activity
The following table summarizes experimental data from various studies, highlighting the differential effects of various fibrates on the expression of key PPARα target genes. It is important to note that the data is compiled from different studies using various experimental systems (in vivo and in vitro) and cell types, which may account for some of the variability in the observed potencies.
| Fibrate | Target Gene | Cell Type/System | Fold Change in mRNA/Activity | Reference |
| Ciprofibrate | Acyl-CoA Oxidase (ACOX1) | HepG2 cells | 2.2-fold increase in mRNA | [1] |
| Palmitoyl-CoA Oxidase | Fao rat hepatoma cells | 7-fold increase in activity | [2] | |
| Bezafibrate | Acyl-CoA Oxidase (ACOX1) | Rat liver (in vivo) | 14.5-fold increase in mRNA | [1] |
| Clofibrate | PPARα target genes | Pig liver and adipose tissue (in vivo) | Moderate increase in mRNA | [3] |
Note: Direct comparative studies quantifying the EC50 values of this compound against other fibrate-CoAs on a panel of target genes are limited in the publicly available literature. The presented data is a synthesis of findings from multiple sources.
Signaling Pathway of Fibrate-CoA Action
Fibrate-CoAs activate a well-defined signaling cascade to modulate gene expression. The diagram below illustrates this pathway.
Experimental Protocols
To provide a practical framework for researchers, we outline detailed methodologies for two key experiments used to assess the activity of fibrate-CoAs.
PPARα Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the PPARα receptor.
Objective: To measure the dose-dependent activation of PPARα by different fibrate-CoAs.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for full-length human PPARα
-
Reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) linked to a luciferase reporter gene (PPRE-Luc)
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fibrate-CoA compounds (this compound, Fenofibrate-CoA, Clofibrate-CoA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-Luc reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the fibrate-CoA compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each fibrate-CoA.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure the change in mRNA levels of specific PPARα target genes in response to treatment with fibrate-CoAs.
Objective: To quantify the relative mRNA expression of target genes (e.g., ACOX1, CPT1A) after treatment with different fibrate-CoAs.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)
-
Fibrate-CoA compounds
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with different concentrations of fibrate-CoA compounds or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines a general workflow for comparing the effects of different fibrate-CoAs on target gene expression.
Comparative Efficacy and Conclusion
Based on the available data, Ciprofibrate appears to be a potent activator of PPARα. In vivo studies in rats have suggested that ciprofibrate is significantly more active than fenofibrate in its lipid-lowering effects. In vitro studies have demonstrated that ciprofibrate can induce the expression and activity of key PPARα target genes like Acyl-CoA oxidase.[1][2]
However, a direct and comprehensive comparison of the CoA-derivatives of ciprofibrate, fenofibrate, and clofibrate in a standardized in vitro system is necessary to definitively rank their potency in activating specific target genes. The provided experimental protocols offer a robust framework for conducting such comparative studies. Future research focusing on head-to-head comparisons of these fibrate-CoAs will be invaluable for a more precise understanding of their structure-activity relationships and for the development of next-generation PPARα modulators.
References
- 1. Differential induction of stearoyl-CoA desaturase and acyl-CoA oxidase genes by fibrates in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by ciprofibrate in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ciprofibrate-CoA
Researchers and drug development professionals handling Ciprofibrate-CoA must adhere to stringent safety and disposal protocols due to its potential health risks. As a derivative of Ciprofibrate, which is classified as a substance that may cause cancer, this compound requires management as a hazardous chemical waste.[1][2][3][4] This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to obtain and thoroughly review the Safety Data Sheet (SDS).[1][2] Personnel should always handle the material with caution, avoiding any direct contact.[1]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Use tightly fitting safety goggles.[3]
-
Lab Coat: A lab coat or other protective clothing is necessary.[3][4]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][5]
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[3]
-
Inhalation: Move to an area with fresh air.[3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol for this compound
Disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8][9]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.[6]
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[7][10] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[10]
-
-
Containerization:
-
Labeling:
-
Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
Ensure the SAA is inspected weekly for any signs of leakage.[10]
-
Do not exceed the maximum storage limits for hazardous waste in your SAA (typically 55 gallons, or one quart for acutely toxic waste).[11]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time (often up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[11]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for hazardous waste management.
| Parameter | Guideline | Source |
| Maximum SAA Storage Volume | 55 gallons (for general hazardous waste) | [11] |
| Maximum SAA Storage (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid) | [11] |
| Maximum SAA Storage Time | Up to 12 months (unless container is full) | [11] |
| pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 (for approved substances only) | [8] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Ciprofibrate-CoA
Introduction
Personal Protective Equipment (PPE)
Based on the hazardous nature of Ciprofibrate and the reactivity of acyl-CoA thioesters, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | To prevent skin contact. |
| Body Protection | Laboratory coat | Fully buttoned | To protect skin and personal clothing from contamination. |
| Protective clothing | As needed for extensive handling | To provide additional protection for larger-scale operations.[6] | |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or equivalent | To protect eyes from splashes or dust. |
| Face shield | Recommended when there is a significant risk of splashing. | ||
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 (EN 143) cartridge | To be used if exposure limits may be exceeded or if irritation is experienced, especially when handling the powder form.[3][6] |
Operational Plan: Handling Ciprofibrate-CoA
1. Engineering Controls:
-
Ventilation: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area.[7]
-
Fume Hood: For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]
2. Safe Handling Practices:
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust or vapors.[7]
-
Special Instructions: Obtain and read all special instructions before use.[1][2] Do not handle the substance until all safety precautions have been read and understood.[1][2]
-
Hygiene: Wash hands thoroughly before breaks and at the end of work.[1] Do not eat, drink, or smoke in the handling area.[7]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[7]
3. Storage:
-
Conditions: Store in a cool, dry place in a tightly closed container.[6] Recommended storage temperature is 2-8°C.[3]
Disposal Plan
-
Waste Classification: this compound should be disposed of as hazardous waste.
-
Container: Collect waste in a suitable, labeled, and sealed container.
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2] Do not allow the substance to enter sewers or surface/ground water.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Ciprofibrate | 52214-84-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
